3-(bromomethyl)-5-methyl-1H-pyrazole
Descripción
BenchChem offers high-quality 3-(bromomethyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(bromomethyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(bromomethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJGKDHITZNPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: 3-(Bromomethyl)-5-methyl-1H-pyrazole in Advanced Scaffold Synthesis
Executive Summary
3-(Bromomethyl)-5-methyl-1H-pyrazole is a highly versatile, bifunctional heterocyclic building block. Featuring both a highly electrophilic bromomethyl moiety and a nucleophilic/coordinating pyrazole core, it serves as a critical intermediate in the synthesis of kinase inhibitors, antitubercular agents, and complex supramolecular ligands. This whitepaper provides a rigorous examination of its physicochemical properties, optimal synthetic routes, and downstream functionalization, grounded in field-proven methodologies and mechanistic causality.
Chemical Identity & Physicochemical Profiling
Understanding the inherent properties of this molecule is crucial for predicting its behavior in a reaction flask. The pyrazole ring exhibits annular tautomerism; thus, 3-(bromomethyl)-5-methyl-1H-pyrazole and 5-(bromomethyl)-3-methyl-1H-pyrazole exist in rapid equilibrium in solution, which can influence the regioselectivity of downstream N-alkylation if the ring is not symmetrically substituted.
Table 1: Physicochemical & Structural Data
| Property | Value / Description |
| IUPAC Name | 3-(Bromomethyl)-5-methyl-1H-pyrazole |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
| Electrophilic Center | -CH₂Br (Highly susceptible to Sₙ2 attack) |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (N=) |
| Tautomerism | Rapid 1,2-proton shift (3- vs. 5-position equilibrium) |
| Storage Conditions | Inert atmosphere at 2–8 °C (Moisture/Light sensitive) |
Mechanistic Synthesis: Causality & Regiocontrol
A common pitfall in synthesizing halogenated pyrazoles is attempting a direct radical bromination (e.g., Wohl-Ziegler reaction using N-bromosuccinimide) on 3,5-dimethyl-1H-pyrazole. Because the pyrazole ring is highly electron-rich, radical intermediates often lead to competitive ring-bromination at the C4 position, resulting in intractable mixtures.
Causality in Reagent Selection: To achieve absolute regiocontrol, the synthesis must proceed via the activation of 3-hydroxymethyl-5-methyl-1H-pyrazole. By utilizing Phosphorus Tribromide (PBr₃) in an anhydrous, non-polar solvent at low temperatures, the hydroxyl group is selectively converted to a good leaving group (phosphite ester) followed by an Sₙ2 displacement by the bromide ion. This pathway, widely validated in the development of antitubercular side chains , entirely bypasses the C4-position vulnerability.
Regioselective synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole via PBr3 activation.
Protocol 1: Regioselective Synthesis of 3-(Bromomethyl)-5-methyl-1H-pyrazole
Note: This protocol is a self-validating system designed to prevent acid-catalyzed degradation.
-
Initiation: Dissolve 3-hydroxymethyl-5-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperature mitigates the exothermic nature of PBr₃ addition and prevents the highly reactive bromomethyl intermediate from undergoing intermolecular self-alkylation with the nucleophilic pyrazole nitrogen.
-
Reagent Addition: Add Phosphorus Tribromide (PBr₃, 1.1 eq) dropwise over 15 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validating Checkpoint (TLC): Quench a 10 µL reaction aliquot in saturated aqueous NaHCO₃, extract with ethyl acetate, and analyze via TLC (Silica gel, 1:1 Hexanes:EtOAc). The reaction is complete when the baseline-retained polar alcohol spot disappears, replaced by a high-R_f UV-active spot corresponding to the bromide.
-
Workup: Carefully quench the bulk reaction with saturated NaHCO₃ at 0 °C to neutralize generated HBr. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Validation (NMR): Confirm product identity via ¹H-NMR (CDCl₃). The critical diagnostic signal is a sharp singlet at ~4.4 ppm (integrating to 2H), confirming the presence of the -CH₂Br protons, alongside the complete disappearance of the -CH₂OH signal at ~4.6 ppm.
Downstream Reactivity: The Sₙ2 / Click Chemistry Axis
The primary utility of the bromomethyl group lies in its susceptibility to nucleophilic attack. To harness this molecule for drug discovery—such as the generation of bioactive triazole-pyrazole hybrids or cytostatic agents —we frequently employ a two-step azidation/CuAAC (Click) sequence.
Downstream functionalization: SN2 azidation followed by CuAAC to yield bioactive hybrids.
Protocol 2: Sₙ2 Azidation for Click-Chemistry Precursors
-
Solvation: Dissolve 3-(bromomethyl)-5-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophilic Attack: Add Sodium Azide (NaN₃, 1.5 eq) in a single portion. Stir the suspension at room temperature for 4 hours. Causality: DMF is chosen as a polar aprotic solvent to selectively solvate the sodium cation, leaving the azide anion highly nucleophilic ("naked"), thereby drastically accelerating the Sₙ2 displacement while avoiding heating that could degrade the pyrazole.
-
Self-Validating Checkpoint (FTIR): Monitor the reaction via FTIR spectroscopy. Take a drop of the reaction mixture, evaporate the DMF under high vacuum, and scan. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ unequivocally confirms the incorporation of the azide group.
-
Isolation: Dilute the mixture with cold water to precipitate the product or extract with diethyl ether to isolate the pure 3-(azidomethyl)-5-methyl-1H-pyrazole, ready for subsequent Cu(I)-catalyzed [3+2] cycloaddition.
References
-
Title: Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains[1] Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors[2] Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles[3] Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]
Sources
An In-depth Technical Guide to the Structural Elucidation of 3-(bromomethyl)-5-methyl-1H-pyrazole
Abstract
This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 3-(bromomethyl)-5-methyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Addressed to researchers and drug development professionals, this document moves beyond rote procedural descriptions to detail the underlying scientific rationale for each analytical step. We will navigate the inherent structural complexities of N-unsubstituted pyrazoles, particularly tautomerism, and demonstrate how a synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques provides an unambiguous structural assignment. The protocols herein are designed as self-validating systems, ensuring reproducibility and data integrity.
Introduction: The Challenge of Pyrazole Isomerism
Pyrazoles are five-membered aromatic heterocycles that serve as privileged structures in pharmaceutical development, appearing in drugs such as the anti-inflammatory celecoxib.[1] The compound 3-(bromomethyl)-5-methyl-1H-pyrazole is a versatile synthetic intermediate, with the bromomethyl group acting as a reactive handle for further functionalization.
However, the structural verification of N-unsubstituted pyrazoles is not trivial. Due to proton migration, 3-(bromomethyl)-5-methyl-1H-pyrazole exists in a tautomeric equilibrium with its isomer, 5-(bromomethyl)-3-methyl-1H-pyrazole.[2] This phenomenon can complicate synthetic strategies and biological interpretations, as the two tautomers present different connectivity and reactivity profiles.[2] Therefore, a robust analytical workflow is paramount to not only confirm the elemental composition and core structure but also to definitively assign the substituent positions. This guide will establish such a workflow.
The Elucidation Workflow: A Multi-Technique Strategy
Caption: A systematic workflow for the structural elucidation of 3-(bromomethyl)-5-methyl-1H-pyrazole.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry is the initial and essential step to confirm the molecular weight (MW) and elemental formula. For halogenated compounds, MS provides a distinct isotopic signature that is powerfully diagnostic.[3]
Expected Data & Interpretation: The molecular formula is C₅H₇BrN₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in a characteristic doublet for the molecular ion (M⁺) and any bromine-containing fragments, with peaks separated by 2 m/z units and having almost equal intensity.[4]
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Interpretation |
| [M]⁺ | 173.98 | 175.98 | ~1:1 | Molecular Ion. Confirms MW and presence of one Br atom. |
| [M-Br]⁺ | 95.06 | - | Singleton | Loss of the bromine radical. |
| [M-CH₂Br]⁺ | 81.06 | - | Singleton | Loss of the bromomethyl radical, confirms this moiety. |
| Table 1: Predicted high-resolution mass spectrometry data and fragmentation patterns for C₅H₇BrN₂. |
The observation of this M/M+2 pattern is the first piece of conclusive evidence for a mono-brominated pyrazole structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: Utilize a GC-MS or a direct insertion probe. Set the ionization energy to the standard 70 eV to ensure reproducible fragmentation patterns.[3]
-
Data Acquisition: Acquire data over a mass range of m/z 40-300.
-
Analysis: Examine the spectrum for the molecular ion peak. Zoom in on this region to verify the ~1:1 intensity ratio of the M and M+2 peaks, confirming the presence of a single bromine atom.[4] Identify key fragment ions and propose fragmentation pathways consistent with the expected structure.
Infrared Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides rapid confirmation of the functional groups present in the molecule. For 3-(bromomethyl)-5-methyl-1H-pyrazole, the key is to identify vibrations associated with the pyrazole ring and the N-H bond.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3200 - 3100 | N-H Stretch | Broad absorption, indicative of the hydrogen-bonded N-H group on the pyrazole ring.[5] |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H stretch from the pyrazole ring. |
| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H stretches from the methyl and bromomethyl groups. |
| 1600 - 1450 | C=N, C=C Stretch | Multiple bands corresponding to the pyrazole ring stretching vibrations.[6] |
| 700 - 600 | C-Br Stretch | Carbon-bromine bond vibration. Can be weak. |
| Table 2: Characteristic IR absorption frequencies for 3-(bromomethyl)-5-methyl-1H-pyrazole. |
The presence of a broad N-H stretch is crucial, as it confirms the compound is an N-unsubstituted pyrazole, setting the stage for the more detailed structural work by NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the purified solid directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000–600 cm⁻¹ range.
-
Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands as listed in Table 2.
NMR Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone technique for elucidating the precise connectivity of the molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to solve the tautomerism problem and definitively assign the structure.
Caption: Structure of 3-(bromomethyl)-5-methyl-1H-pyrazole with key atoms labeled for NMR discussion.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the first look at the proton environments.
Expected Data & Interpretation:
| Proton | Approx. δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | 12.0 - 13.5 | broad singlet | 1H | Acidic proton, often broad due to exchange and quadrupole effects from nitrogen. Its chemical shift is highly dependent on concentration and solvent. |
| C4-H | ~6.2 | singlet | 1H | Aromatic proton on the pyrazole ring. Appears as a singlet as it has no adjacent proton neighbors.[8] |
| CH₂-Br | ~4.5 | singlet | 2H | Methylene protons adjacent to an electronegative bromine atom. Appears as a singlet with no adjacent protons. |
| C5-CH₃ | ~2.3 | singlet | 3H | Methyl protons on the pyrazole ring. Appears as a singlet with no adjacent protons.[9] |
| Table 3: Predicted ¹H NMR data for 3-(bromomethyl)-5-methyl-1H-pyrazole in DMSO-d₆. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Expected Data & Interpretation:
| Carbon | Approx. δ (ppm) | Rationale |
| C5 | ~148 | Carbon bearing the methyl group, typically downfield in pyrazoles.[10] |
| C3 | ~140 | Carbon bearing the bromomethyl group. |
| C4 | ~105 | The sole C-H carbon in the ring, typically the most upfield of the ring carbons.[11] |
| CH₂-Br | ~25 | Aliphatic carbon shifted downfield by the attached bromine. |
| CH₃ | ~12 | Typical chemical shift for a methyl group attached to an sp² carbon. |
| Table 4: Predicted ¹³C NMR data for 3-(bromomethyl)-5-methyl-1H-pyrazole in DMSO-d₆. |
2D NMR: Unambiguous Assignment via HMBC
While 1D NMR provides a plausible picture, it cannot definitively distinguish between the 3- and 5-substituted tautomers. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key. It reveals correlations between protons and carbons separated by 2 or 3 bonds, mapping the molecular skeleton.
The Decisive Correlations:
-
Protons of the -CH₂Br group (δ ~4.5 ppm): These protons should show a correlation to the carbon they are attached to (not seen in HMBC), a 2-bond correlation to C3 , and a 3-bond correlation to C4 .
-
Protons of the -CH₃ group (δ ~2.3 ppm): These protons should show a 2-bond correlation to C5 and a 3-bond correlation to C4 .
-
Proton at C4 (δ ~6.2 ppm): This proton will show correlations to C3 and C5 .
Observing the correlation between the methylene protons (~4.5 ppm) and the C3 carbon signal (~140 ppm), and simultaneously between the methyl protons (~2.3 ppm) and the C5 carbon signal (~148 ppm), provides incontrovertible proof of the 3-(bromomethyl)-5-methyl substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing N-H protons).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
HSQC Acquisition: Run a standard Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton signal with its directly attached carbon. This confirms that the signal at ~6.2 ppm corresponds to the carbon at ~105 ppm, etc.
-
HMBC Acquisition: Run a standard Heteronuclear Multiple Bond Correlation (HMBC) experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
Analysis: Integrate the ¹H spectrum. Assign all peaks in the ¹H and ¹³C spectra using the HSQC data first. Then, construct the molecular skeleton using the crucial 2- and 3-bond correlations from the HMBC spectrum to finalize the assignment and confirm the 3-(bromomethyl)-5-methyl isomer.
Conclusion
The structural elucidation of 3-(bromomethyl)-5-methyl-1H-pyrazole is a prime example of the necessity for a rigorous, multi-technique analytical approach in modern chemistry. While initial MS and IR analyses confirm the molecular formula and functional groups, they are insufficient to resolve the critical issue of tautomerism. Only through the detailed connectivity information provided by 2D NMR, specifically the HMBC experiment, can the substitution pattern be unambiguously assigned. By correlating the distinct methyl and bromomethyl proton signals to their respective positions on the pyrazole ring (C5 and C3), we can definitively validate the structure, providing the high-fidelity data required for subsequent research and development.
References
- BenchChem. (2026). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
Tavares, L. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Available at: [Link]
- Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
- BenchChem. (n.d.).
-
Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]
-
Wang, T., et al. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. Available at: [Link]
- ProQuest. (n.d.).
- ResearchGate. (n.d.).
- Zinn, S. A., et al. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
-
Gerten, T. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
- ResearchGate. (n.d.).
- Chivu, A., et al. (2024).
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
-
Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- PubChemLite. (n.d.). 3-bromo-5-(bromomethyl)-1-methyl-1h-pyrazole.
-
PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- BLD Pharm. (n.d.). 57097-81-1|3-Bromo-5-methyl-1H-pyrazole.
- Google Patents. (n.d.). CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- IP.com. (n.d.). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID.
- Jimeno, M. L., et al. (2026). 1H and 13C NMR study of perdeuterated pyrazoles.
- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR.
- PubChemLite. (n.d.). 3-bromo-1-methyl-5-(trifluoromethyl)-1h-pyrazole.
- ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
- ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.
- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Navigating the Chemical Identity and Synthesis of 3-(Bromomethyl)-5-methyl-1H-pyrazole: A Technical Guide
Executive Summary
The identification, registration, and synthesis of highly functionalized heterocyclic intermediates present unique challenges in modern drug development. 3-(bromomethyl)-5-methyl-1H-pyrazole (Molecular Formula: C5H7BrN2 ) is a prime example of a versatile building block whose chemical identity is complicated by annular tautomerism and structural isomerism. This whitepaper provides an in-depth methodology for accurately querying its Chemical Abstracts Service (CAS) registry data, differentiating it from closely related isomers, and executing a self-validating synthetic protocol to isolate the target compound.
Structural Analysis & Isomeric Differentiation
When querying chemical databases for 3-(bromomethyl)-5-methyl-1H-pyrazole, researchers frequently encounter false positives due to the abundance of isomeric pyrazoles[1]. The pyrazole core is highly susceptible to regioselective modifications, meaning the exact placement of the methyl and bromomethyl groups drastically alters the compound's CAS number and physicochemical properties.
The Challenge of Annular Tautomerism
In solution, 1H-pyrazoles unsubstituted at the nitrogen atom undergo rapid intermolecular proton transfer, known as annular tautomerism. Consequently, 3-(bromomethyl)-5-methyl-1H-pyrazole and 5-(bromomethyl)-3-methyl-1H-pyrazole are chemically identical in equilibrium. Chemical databases may index these under a single unified CAS number or assign proprietary IDs based on the specific tautomer drawn, complicating exact-match text searches.
Dynamic annular tautomerism between the 3-bromomethyl and 5-bromomethyl pyrazole forms.
Isomeric Data Comparison
To prevent misidentification, it is critical to distinguish the target compound from its N-alkylated and C4-brominated counterparts. For instance, direct electrophilic bromination of 3,5-dimethylpyrazole selectively yields 4-bromo-3,5-dimethylpyrazole[2], which is a completely different chemical entity.
Table 1: Structural Isomers of C5H7BrN2 and Known Registry Data
| Compound Name | Substitution Pattern | CAS Number | Distinctive Chemical Feature |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | C4-Bromo, C3/C5-Methyl | 3398-16-1[1] | Direct ring bromination; stable solid[3]. |
| 3-Bromomethyl-1-methyl-1H-pyrazole | C3-Bromomethyl, N1-Methyl | 102846-13-9[4] | N-alkylation prevents tautomerism[4]. |
| 4-(Bromomethyl)-1-methyl-1H-pyrazole | C4-Bromomethyl, N1-Methyl | 528878-44-6[5] | N-alkylation; C4 side-chain functionalization. |
| 3-(Bromomethyl)-5-methyl-1H-pyrazole | C3-Bromomethyl, C5-Methyl | Variable/Unregistered | Free N-H bond; subject to tautomerism. |
Methodology for CAS Number Lookup & Verification
Because 3-(bromomethyl)-5-methyl-1H-pyrazole lacks a universally standardized, single CAS registry number in open-source databases (often masked by proprietary supplier catalog numbers), researchers must employ a systematic substructure workflow:
-
Formula-Based Querying: Begin searches using the exact molecular formula ( C5H7BrN2 ) rather than IUPAC nomenclature to bypass tautomeric naming discrepancies[6].
-
Exclusion Parameters: Explicitly exclude N-methylated structures (e.g., CAS 102846-13-9)[4] and C4-halogenated structures (e.g., CAS 3398-16-1)[3].
-
SMILES/InChI Key Verification: Use the canonical SMILES string (CC1=CC(CBr)=NN1 or its tautomeric equivalent) to verify the exact connectivity of the bromomethyl group at the C3/C5 position.
Synthetic Pathways & Mechanistic Insights
Synthesizing 3-(bromomethyl)-5-methyl-1H-pyrazole requires careful mechanistic planning. Attempting a direct radical bromination (e.g., using NBS and AIBN) on 3,5-dimethylpyrazole is highly problematic. The pyrazole ring is electron-rich, and standard bromination conditions overwhelmingly favor electrophilic aromatic substitution at the C4 position, yielding 4-bromo-3,5-dimethylpyrazole[2].
To selectively install the bromine atom on the methyl side-chain, a functional group interconversion strategy is required. The most reliable method involves the reduction of an ester precursor followed by an Appel reaction [7].
Two-step synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole via ester reduction and Appel reaction.
Step-by-Step Protocol: Appel Reaction Workflow
Objective: Convert (5-methyl-1H-pyrazol-3-yl)methanol to 3-(bromomethyl)-5-methyl-1H-pyrazole.
Causality & Rationale: The Appel reaction ( CBr4 / PPh3 ) is selected over traditional brominating agents like PBr3 or HBr . Strong acids protonate the basic pyrazole nitrogen, deactivating the molecule, causing precipitation, and leading to incomplete reactions or unwanted polymerization. The Appel reaction operates under mild, neutral conditions, preserving the integrity of the pyrazole core[7].
Procedure:
-
Preparation: Dissolve 1.0 equivalent of (5-methyl-1H-pyrazol-3-yl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents oxidative side reactions, while anhydrous DCM ensures the highly reactive phosphonium intermediate is not prematurely hydrolyzed by ambient moisture.
-
Reagent Addition: Add 1.2 equivalents of triphenylphosphine ( PPh3 ) to the solution and stir until completely dissolved. Cool the reaction vessel to 0 °C using an ice bath.
-
Halogenation: Slowly add 1.2 equivalents of carbon tetrabromide ( CBr4 ) in small portions. Causality: The formation of the active brominating species is exothermic. Portion-wise addition at 0 °C controls the thermal output, preventing degradation of the pyrazole ring.
-
Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system until the starting material is fully consumed.
-
Workup & Purification (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to isolate the target compound and remove the triphenylphosphine oxide (TPPO) by-product.
References
-
ChemBK. "CAS: 3398-16-1 - ChemBK". [Link]
-
Synthonix. "4-(bromomethyl)-1-methyl-1H-pyrazole". [Link]
-
National Center for Biotechnology Information (PMC). "Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors". [Link]
Sources
- 1. CAS 3398-16-1: 4-Bromo-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. Synthonix, Inc > 528878-44-6 | 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide [synthonix.com]
- 6. 1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2 | CID 642215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Landscapes of 3-(bromomethyl)-5-methyl-1H-pyrazole: A Technical Guide for Drug Development Professionals
Abstract
Pyrazole scaffolds are cornerstones in medicinal chemistry, yet their inherent annular tautomerism presents both a challenge and an opportunity in drug design. This in-depth technical guide provides a comprehensive exploration of the tautomerism in 3-(bromomethyl)-5-methyl-1H-pyrazole, a key heterocyclic building block. We will dissect the structural nuances of its tautomeric forms, the factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This whitepaper is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the tautomeric behavior of this versatile pyrazole derivative for the rational design of novel therapeutics.
Introduction: The Dynamic Nature of Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms. This phenomenon results in the coexistence of two or more constitutional isomers, each with distinct physicochemical properties, reactivity, and, crucially, biological activity. Understanding and controlling this tautomeric equilibrium is paramount in drug discovery, as the different tautomers can exhibit varied binding affinities to biological targets due to their unique shapes, hydrogen bonding capabilities, and electronic distributions.
The proton exchange in pyrazoles is predominantly an intermolecular process, with a significantly lower energy barrier compared to the intramolecular pathway. This equilibrium is sensitive to a multitude of internal and external factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration.
This guide focuses specifically on 3-(bromomethyl)-5-methyl-1H-pyrazole, a substituted pyrazole with significant potential in synthetic and medicinal chemistry. We will explore the structural possibilities arising from its tautomerism and provide a framework for its comprehensive analysis.
Structural Isomers of 3-(bromomethyl)-5-methyl-1H-pyrazole
The annular tautomerism of 3-(bromomethyl)-5-methyl-1H-pyrazole results in an equilibrium between two primary tautomers: 3-(bromomethyl)-5-methyl-1H-pyrazole and 5-(bromomethyl)-3-methyl-1H-pyrazole .
Figure 1: Annular prototropic tautomerism in 3-(bromomethyl)-5-methyl-1H-pyrazole.
The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which are in turn influenced by the electronic effects of the bromomethyl and methyl substituents. Generally, electron-withdrawing groups tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. Conversely, electron-donating groups favor the tautomer with the proton on the adjacent nitrogen.
Factors Influencing the Tautomeric Equilibrium
A delicate balance of electronic and environmental factors governs the tautomeric preference in substituted pyrazoles.
Substituent Effects
The electronic properties of the substituents at the C3 and C5 positions are a primary determinant of the tautomeric equilibrium. For 3-(bromomethyl)-5-methyl-1H-pyrazole, the electron-withdrawing nature of the bromomethyl group and the electron-donating nature of the methyl group will compete to influence the position of the proton. Theoretical calculations and experimental data for similar systems suggest that the tautomer with the NH group closer to the more electron-donating substituent is often favored.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In some cases, solvent molecules can actively participate in the intermolecular proton transfer, lowering the energy barrier for interconversion. Studies on similar pyrazole systems have shown that solvents like DMSO can lead to the observation of a tautomeric equilibrium, whereas in other solvents, a single tautomer may predominate.
Temperature
Temperature can shift the position of the equilibrium based on the enthalpy and entropy differences between the tautomers. Variable-temperature NMR spectroscopy is a powerful tool to study these effects and can be used to determine the thermodynamic parameters of the tautomeric interconversion.
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the tautomerism in 3-(bromomethyl)-5-methyl-1H-pyrazole.
Figure 2: General experimental and computational workflow for the study of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution.
-
¹H and ¹³C NMR: At room temperature, if the proton exchange is fast on the NMR timescale, an averaged spectrum is observed. Upon cooling, the exchange can be slowed, leading to the appearance of separate signals for each tautomer, allowing for their direct quantification. The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the tautomeric form.
-
¹⁵N NMR: This technique provides direct information about the nitrogen environment and can be used to distinguish between the protonated and non-protonated nitrogen atoms.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can help in the structural assignment of the different tautomers by identifying through-space correlations between protons.
-
Variable-Temperature (VT) NMR: As mentioned, VT-NMR is crucial for resolving the signals of individual tautomers and for studying the thermodynamics of the equilibrium.
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(bromomethyl)-5-methyl-1H-pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature point, allowing the sample to equilibrate for several minutes before each acquisition.
-
Data Analysis: Analyze the spectra for signal broadening, coalescence, and the appearance of new signals corresponding to the individual tautomers at lower temperatures. Integrate the signals of each tautomer to determine the equilibrium constant (K) at each temperature.
-
Thermodynamic Analysis: Plot ln(K) versus 1/T (van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous structural information in the solid state. It can definitively identify which tautomer is present in the crystal lattice and reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the tautomeric preference in the solid state. It is important to note that the tautomeric form observed in the solid state may not be the predominant form in solution.
-
Crystal Growth: Grow single crystals of 3-(bromomethyl)-5-methyl-1H-pyrazole suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, confirming
Introduction: The Genesis of a Privileged Scaffold
The Pyrazole Scaffold: From Historical Discovery to Modern Therapeutic Masterpiece
The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—represents one of the most significant structural motifs in the history of medicinal chemistry. Its discovery was serendipitous; in 1883, Ludwig Knorr attempted to synthesize a quinoline derivative but instead condensed phenylhydrazine with ethyl acetoacetate, yielding a novel heterocycle he named "pyrazole"[1]. This initial product was soon methylated to create antipyrine (phenazone), the first synthetic antipyretic and analgesic drug, which dominated the market until the advent of aspirin[2].
Following Knorr's breakthrough, Eduard Buchner achieved the synthesis of the unsubstituted parent pyrazole in 1889 via decarboxylation, and Hans von Pechmann introduced a direct 1,3-dipolar cycloaddition route using diazomethane and acetylene in 1898[1]. These foundational discoveries catalyzed the transition of pyrazoles from academic curiosities to highly tunable, privileged scaffolds in modern drug discovery.
Pharmacological Evolution and Mechanism of Action
Pyrazoles are classified as "privileged structures" due to their extraordinary ability to engage diverse biological targets. This versatility stems from their unique physicochemical properties: the adjacent nitrogen atoms act as both hydrogen-bond donors (N-H) and acceptors (C=N), while the ring's tautomeric flexibility allows it to dynamically adapt to complex receptor pockets[3].
The COX-2 Revolution: Celecoxib
The most prominent clinical milestone for pyrazole derivatives was the FDA approval of Celecoxib in 1999[4]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both cyclooxygenase-1 (COX-1) and COX-2, leading to severe gastrointestinal toxicity[5]. Celecoxib, a diaryl-substituted pyrazole containing a critical benzenesulfonamide moiety, selectively targets the larger hydrophobic side pocket of the COX-2 active site. This selective inhibition blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2) at inflammatory sites while sparing the constitutive COX-1 activity necessary for gastric mucosal protection[5].
Selective inhibition of the COX-2 inflammatory pathway by the pyrazole derivative Celecoxib.
Expansion into Oncology and Beyond
Beyond inflammation, the pyrazole core has been instrumental in oncology and systemic disease management. FDA-approved kinase inhibitors such as Crizotinib (an ALK/ROS1 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) leverage the pyrazole ring to form critical hydrogen bonds with the ATP-binding hinge region of target kinases[6]. Additionally, Apixaban (an anticoagulant) and Sildenafil (a PDE5 inhibitor) demonstrate the scaffold's versatility across cardiovascular and urogenital indications[7].
Synthetic Methodologies: Classical vs. Modern Approaches
The synthesis of pyrazoles has evolved from harsh, time-consuming classical methods to highly efficient, green chemistry protocols[8]. The choice of synthetic route dictates not only the overall yield but the regioselectivity and purity profile of the final active pharmaceutical ingredient (API).
Quantitative Comparison of Synthetic Routes
To guide synthetic strategy, the performance metrics of primary pyrazole synthesis methods are summarized below based on recent comparative data[9],[3],[10].
| Synthesis Method | Primary Reactants | Standard Conditions | Average Yield | Regioselectivity | Key Limitation |
| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Acid catalyst, Reflux (6-8h) | 70–85% | Poor | Yields 3,5-isomeric mixtures |
| Pechmann Synthesis | Alkyne + Diazoalkane | Cold solution / RT | 40–60% | Moderate | Hazardous reagents (diazomethane) |
| Microwave-Assisted | Enone/Chalcone + Hydrazine | MW irradiation (5-10 min) | 85–96% | High | Requires specialized MW reactor |
| Ultrasound-Assisted | Dicarbonyl + Hydrazine | Aqueous media, RT (30 min) | 90–98% | High | Cavitation scale-up challenges |
Experimental Workflows and Mechanistic Causality
Process flow comparison between classical Knorr synthesis and modern Microwave-assisted synthesis.
Protocol 1: Classical Knorr Synthesis of 3,5-Diphenylpyrazole Scientific Rationale: The Knorr synthesis relies on the condensation of a 1,3-diketone with a hydrazine. While the formation of the intermediate hydrazone is thermodynamically driven, the subsequent cyclization requires overcoming a high activation energy barrier. The addition of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate intramolecular nucleophilic attack by the secondary hydrazine nitrogen[3].
-
Preparation : Dissolve 10 mmol of 1,3-diphenyl-1,3-propanedione in 20 mL of absolute ethanol.
-
Initiation : Add 11 mmol of hydrazine hydrate dropwise at 0°C. Causality: Low temperatures control the initial highly exothermic hydrazone formation and prevent premature, uncontrolled side reactions.
-
Catalysis : Add 3 drops of glacial acetic acid.
-
Cyclization : Reflux the mixture at 80°C for 6 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to ensure complete consumption of the starting dione[9].
-
Isolation : Cool to room temperature, pour into ice water, and collect the precipitate via vacuum filtration. Recrystallize from ethanol to resolve any isomeric impurities caused by the inherent poor regioselectivity of unsymmetrical diketones[3].
Protocol 2: Microwave-Assisted Synthesis (Green Protocol) Scientific Rationale: Microwave (MW) synthesis utilizes dielectric heating, causing polar molecules to constantly align with an oscillating electromagnetic field. This generates intense internal friction and localized superheating, drastically lowering the activation energy barrier for cyclization and minimizing thermal degradation byproducts[10].
-
Preparation : In a specialized MW-transparent quartz vessel, combine 10 mmol of the 1,3-dicarbonyl compound and 10.5 mmol of substituted hydrazine.
-
Solvent Selection : Add 5 mL of water or ethanol. Causality: Polar solvents with high dielectric loss tangents efficiently absorb microwave energy and transfer it directly to the reactants, unlike non-polar solvents which are MW-transparent[10].
-
Irradiation : Seal the vessel and subject it to MW irradiation (e.g., Anton Paar Monowave) at 120°C for 5–10 minutes[11].
-
Validation & Isolation : Rapidly cool the vessel using compressed air. Self-Validation: The high conversion rate and purity typical of MW synthesis result in spontaneous crystallization of the pyrazole product upon cooling, bypassing the need for complex chromatographic separation[10]. Verify purity via melting point analysis and NMR.
Future Perspectives in Drug Development
The trajectory of pyrazole derivatives is shifting toward multi-target-directed ligands (MTDLs) and PROTAC (Proteolysis Targeting Chimera) technologies[6]. By exploiting the N-H functional handle for linker attachment, researchers can tether pyrazole-based target-binding warheads to E3 ligase recruiters, enabling the targeted degradation of oncogenic proteins rather than mere inhibition. The inherent metabolic stability, synthetic tractability, and tunable lipophilicity of the pyrazole ring ensure its continued dominance as a privileged scaffold in next-generation therapeutics[12].
References
-
Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. Available at:[Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Pyrazole. Grokipedia. Available at:[Link]
-
Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry - A Comprehensive Review. International Journal of Novel Research and Development (IJNRD). Available at:[Link]
-
Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Taylor & Francis Online. Available at:[Link]
-
Recent Advances in the Synthesis of Anticancer Pyrazole Derivatives Using Microwave, Ultrasound, and Mechanochemical Techniques. Semantic Scholar. Available at:[Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at:[Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. Available at:[Link]
Sources
- 1. Pyrazole â Grokipedia [grokipedia.com]
- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. ijnrd.org [ijnrd.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 3-(Bromomethyl)-5-methyl-1H-pyrazole in Synthetic Chemistry
Introduction: Unveiling a Powerful Heterocyclic Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged" structure. Its prevalence in a multitude of biologically active compounds and functional materials underscores the continuous need for versatile and efficiently reactive pyrazole-based building blocks.[1][2] This guide focuses on an exemplary synthon: 3-(bromomethyl)-5-methyl-1H-pyrazole . The strategic placement of a reactive bromomethyl group on the stable pyrazole core makes this molecule a highly valuable and versatile intermediate for the construction of complex molecular architectures.
The inherent reactivity of the bromomethyl group, akin to a benzylic bromide, allows for a wide array of nucleophilic substitution reactions. This, coupled with the potential for substitution at the pyrazole's N-H position, opens up avenues for creating diverse libraries of compounds. This guide will provide an in-depth exploration of the synthesis, key reactions, and applications of 3-(bromomethyl)-5-methyl-1H-pyrazole, offering researchers and drug development professionals a comprehensive understanding of its utility.
Synthesis of the Core Synthon: 3-(Bromomethyl)-5-methyl-1H-pyrazole
The efficient synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole is paramount to its utility. A robust and scalable synthetic route typically begins with the construction of the 3,5-dimethylpyrazole ring, followed by the selective bromination of one of the methyl groups.
Synthesis of 3,5-Dimethylpyrazole
A common and straightforward method for the synthesis of 3,5-dimethylpyrazole involves the cyclocondensation of acetylacetone with hydrazine hydrate.[3] This reaction proceeds with high efficiency and is readily scalable.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [3]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) and ethanol.
-
Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred solution. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude 3,5-dimethylpyrazole can often be used in the next step without further purification. If necessary, it can be purified by distillation or recrystallization.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates a homogenous reaction mixture. Its boiling point is suitable for achieving the necessary reaction temperature without excessive pressure buildup.
-
Reflux Conditions: Heating under reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy of the condensation and cyclization steps, driving the reaction to completion in a reasonable timeframe.
Selective Bromination of the Methyl Group
The key transformation to arrive at the target synthon is the selective bromination of one of the methyl groups of 3,5-dimethylpyrazole. This is typically achieved through a free-radical bromination reaction, where N-Bromosuccinimide (NBS) is a preferred reagent due to its ease of handling and selectivity compared to molecular bromine.[4][5] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential to initiate the reaction.
Experimental Protocol: Synthesis of 3-(Bromomethyl)-5-methyl-1H-pyrazole [4]
-
In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or benzotrifluoride.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.02-0.05 eq).
-
Heat the reaction mixture to reflux. The reaction can be initiated by a UV lamp if necessary.
-
Monitor the reaction progress by TLC or GC-MS. The formation of succinimide as a byproduct can be observed as a solid.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 3-(bromomethyl)-5-methyl-1H-pyrazole.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution on the methyl group over electrophilic aromatic substitution on the pyrazole ring.[5]
-
Radical Initiator (AIBN): AIBN decomposes upon heating to generate radicals, which initiate the chain reaction by abstracting a hydrogen atom from the methyl group of the pyrazole, forming a resonance-stabilized pyrazolyl-methyl radical.
-
Non-polar Solvent: A non-polar solvent like CCl₄ is used to prevent the ionization of NBS, which could lead to undesired ionic side reactions.
-
Exclusion of Light (Initially): While a UV lamp can be used for initiation, the reaction is often thermally initiated with AIBN. Protecting the reaction from extraneous light in the initial stages helps to control the initiation of the radical reaction.
Caption: Synthetic pathway to 3-(bromomethyl)-5-methyl-1H-pyrazole.
The Reactivity of 3-(Bromomethyl)-5-methyl-1H-pyrazole: A Gateway to Diverse Scaffolds
The synthetic utility of 3-(bromomethyl)-5-methyl-1H-pyrazole stems from the electrophilic nature of the bromomethyl group, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
N-Alkylation Reactions
The alkylation of amines with 3-(bromomethyl)-5-methyl-1H-pyrazole is a cornerstone reaction for generating libraries of compounds for drug discovery, particularly in the development of kinase inhibitors.[6][7] This reaction introduces the pyrazole moiety onto a nitrogen-containing scaffold.
Experimental Protocol: N-Alkylation of an Aromatic Amine
-
To a solution of the amine (e.g., aniline) (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Add a solution of 3-(bromomethyl)-5-methyl-1H-pyrazole (1.0-1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the N-alkylated product.
Causality Behind Experimental Choices:
-
Base: The base is crucial for deprotonating the amine, increasing its nucleophilicity and facilitating the Sₙ2 reaction. The choice of base can influence the reaction rate and yield.
-
Polar Aprotic Solvent: Solvents like DMF and acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
O-Alkylation and S-Alkylation Reactions
Phenols and thiols readily react with 3-(bromomethyl)-5-methyl-1H-pyrazole to form the corresponding ethers and thioethers. These reactions expand the diversity of molecules that can be synthesized from this building block.
Table 1: Representative O- and S-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 60 | 6 | 85 |
| 4-Methoxy-phenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | 92 |
| Thiophenol | Et₃N | THF | 25 | 12 | 88 |
| 2-Naphthol | NaH | THF | 0 to 25 | 8 | 79 |
(Note: The data in this table is illustrative and based on typical reaction conditions for similar electrophiles. Actual results may vary.)
C-Alkylation of Active Methylene Compounds
Carbanions generated from active methylene compounds, such as malonic esters and β-ketoesters, are excellent nucleophiles for C-C bond formation with 3-(bromomethyl)-5-methyl-1H-pyrazole. This reaction is a powerful tool for extending the carbon framework of the molecule.
Experimental Protocol: C-Alkylation of Diethyl Malonate
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of 3-(bromomethyl)-5-methyl-1H-pyrazole (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with dilute acetic acid and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base (NaOEt): A strong base is required to deprotonate the acidic α-hydrogen of the active methylene compound, generating the nucleophilic enolate.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the quenching of the strong base and the enolate by water.
Caption: General strategy for synthesizing kinase inhibitors.
Anti-inflammatory Agents
The pyrazole ring is the central feature of the selective COX-2 inhibitor celecoxib. The synthetic flexibility offered by 3-(bromomethyl)-5-methyl-1H-pyrazole allows for the creation of novel celecoxib analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties.
Agrochemicals
Beyond pharmaceuticals, pyrazole derivatives have found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides. The ability to readily introduce the 3-methyl-1H-pyrazol-5-ylmethyl moiety into various molecular frameworks makes 3-(bromomethyl)-5-methyl-1H-pyrazole an attractive building block for the discovery of new crop protection agents.
Conclusion: A Versatile Tool for Chemical Innovation
3-(Bromomethyl)-5-methyl-1H-pyrazole has established itself as a powerful and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of its bromomethyl group enable a vast array of chemical transformations. For researchers in drug discovery and materials science, this synthon provides a reliable and efficient means to access a wide range of novel pyrazole-containing compounds. The continued exploration of the reactivity and applications of 3-(bromomethyl)-5-methyl-1H-pyrazole will undoubtedly lead to the development of new and improved pharmaceuticals, agrochemicals, and functional materials.
References
-
[3-Bromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e]t[8][9][10]riazine and 3-Dibromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e]t[8][9][10]riazine. (2005). Molbank.]([Link])
Sources
- 1. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]
- 10. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
3-(Bromomethyl)-5-methyl-1H-pyrazole: A Critical Synthon in Modern Medicinal Chemistry and Heterocyclic Synthesis
Executive Summary
In the landscape of modern drug discovery and heterocyclic chemistry, 3-(bromomethyl)-5-methyl-1H-pyrazole has emerged as a highly versatile and indispensable building block. Characterized by its dual functionality—a nucleophilic pyrazole core and a highly electrophilic bromomethyl group—this synthon enables rapid molecular complexity generation. This technical guide explores the structural dynamics, field-proven synthetic methodologies, and downstream pharmacological applications of this critical intermediate, providing drug development professionals with a self-validating framework for its utilization.
Structural Dynamics and Chemical Profile
The molecule is subject to annular tautomerism, existing in a rapid, dynamic equilibrium between 3-(bromomethyl)-5-methyl-1H-pyrazole and 5-(bromomethyl)-3-methyl-1H-pyrazole. The mobility of the N-H proton dictates its reactivity profile, particularly in cross-coupling and N-alkylation reactions where regiocontrol is paramount[1]. Because the pyrazole ring is electron-rich, it acts as a strong nucleophile, while the bromomethyl moiety serves as an ideal substrate for S_N2 displacements. This dual nature requires precise synthetic control to prevent unwanted polymerization or self-alkylation during preparation.
Mechanistic Causality in Synthetic Methodologies
Synthesizing this synthon requires overcoming the inherent reactivity of the pyrazole core. The electron-rich nature of the 1H-pyrazole ring makes it highly susceptible to electrophilic aromatic substitution (EAS) at the C4 position.
Pathway A: Radical Bromination (The Protection Strategy) Attempting direct radical bromination of 3,5-dimethylpyrazole with N-bromosuccinimide (NBS) typically yields complex mixtures, dominated by 4-bromo-3,5-dimethylpyrazole due to the low activation energy for ring bromination[2]. To circumvent this, the pyrazole nitrogen must be temporarily protected (e.g., via a methoxycarbonyl or Boc group). This electron-withdrawing group deactivates the ring towards EAS, allowing the radical initiator (e.g., AIBN or benzoyl peroxide) to selectively abstract a hydrogen atom from the methyl group, followed by halogenation[2].
Pathway B: Hydroxyl-to-Halogen Substitution (The Regiospecific Strategy) A more controlled, scalable approach involves the conversion of a pre-installed hydroxyl group. Starting from (5-methyl-1H-pyrazol-3-yl)methanol, treatment with phosphorus tribromide (PBr₃) yields the desired bromomethyl derivative with absolute regioselectivity, completely bypassing the risk of C4-halogenation.
Fig 1. Divergent synthetic pathways for 3-(bromomethyl)-5-methyl-1H-pyrazole.
Experimental Workflow: Self-Validating Protocol via Hydroxyl Substitution
To ensure maximum regioselectivity and yield, the hydroxyl-substitution route is preferred. The following protocol is designed as a self-validating system, where each step's physical parameters inherently prevent side reactions.
Objective: Conversion of (5-methyl-1H-pyrazol-3-yl)methanol to 3-(bromomethyl)-5-methyl-1H-pyrazole.
-
Preparation of the Alkoxide: Dissolve (5-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Argon prevents ambient moisture from hydrolyzing the highly moisture-sensitive PBr₃ reagent, which would otherwise generate inactive H₃PO₃ and HBr gas prematurely.
-
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: The subsequent halogenation is highly exothermic. Low temperatures prevent the thermal degradation of the pyrazole ring and minimize intermolecular self-alkylation (polymerization) of the product.
-
-
Halogenation: Add phosphorus tribromide (PBr₃, 1.1 eq) dropwise over 30 minutes.
-
Causality: PBr₃ reacts with the primary alcohol to form a phosphite ester leaving group, which is then displaced by the bromide ion via a clean S_N2 mechanism.
-
-
Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of the alcohol via Thin Layer Chromatography (TLC).
-
Quenching and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C until the pH reaches ~7.
-
Causality: Immediate neutralization of the generated HBr and unreacted PBr₃ is critical to prevent acid-catalyzed degradation or ring-opening of the product during concentration.
-
-
Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Quantitative Data: Synthetic Route Comparison
The choice of synthetic route heavily impacts the purity profile and scalability of the synthon. The data below summarizes the operational metrics of the primary methodologies.
| Synthetic Route | Key Reagents | Regioselectivity | Typical Yield | Primary Byproducts | Scalability |
| Direct Radical Bromination | NBS, AIBN, CCl₄ | Poor (C4-bromination competes) | 20-35% | 4-bromo-3,5-dimethylpyrazole | Low |
| Protected Radical Bromination | Boc₂O, NBS, AIBN | High (N-protection blocks C4) | 65-80% | Dibrominated species | Medium |
| Hydroxyl Substitution | LiAlH₄, PBr₃, DCM | Excellent (Specific to -OH) | 85-95% | Phosphite esters (trace) | High |
Applications in Advanced Drug Discovery
The bromomethyl group is a prime candidate for nucleophilic displacement, making this compound a cornerstone in the synthesis of complex pharmacophores and biologically active architectures.
-
Antitubercular Agents: It serves as a critical side-chain precursor in the synthesis of 2-nitroimidazooxazines. The pyrazole ring enhances metabolic stability and target binding affinity against Mycobacterium tuberculosis[1].
-
Marine Alkaloid Cores: The synthon is utilized in heterocyclization reactions with TosMIC to construct the azolopyrimidine core of variolin marine alkaloids, which exhibit potent kinase inhibitory and antitumor activity[2].
-
Antibacterial Thiazolines: The pyrazole core is integrated into 4,5-dihydrothiazole derivatives via reaction with isothiocyanates, targeting penicillin-binding proteins to combat resistant bacterial strains[3].
Fig 2. Downstream pharmacological applications of the bromomethyl pyrazole synthon.
References
-
Title: Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method for the Synthesis of the Core of Marine Alkaloids Variolins and Related Azolopyrimidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Application Note: De Novo Skeletal Assembly and Functionalization of 3-(Bromomethyl)-5-methyl-1H-pyrazole
Audience: Researchers, Synthetic Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Advanced Custom Synthesis Protocol
Strategic Rationale & Pathway Design
While 3,5-dimethylpyrazole derivatives are often synthesized from commercially available 2,4-pentanedione, advanced pharmaceutical development—particularly DMPK studies—frequently requires the site-specific incorporation of stable isotopes (e.g., 13C , 2H ) into the pyrazole core. Starting the synthesis from a small, easily labeled building block like methyl crotonate allows researchers to precisely track isotopic labels through the skeletal homologation process.
This application note details a robust, 5-step bottom-up synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole from methyl crotonate. The pathway leverages a modified palladium-catalyzed Tsuji-Wacker oxidation to overcome the electron deficiency of the starting material, followed by controlled homologation, Knorr-type cyclocondensation, and a highly regioselective radical bromination.
Mechanistic Causality & Design Choices
-
Overcoming Electron Deficiency: Standard Wacker oxidations fail on α,β -unsaturated esters. We utilize a modified Tsuji-Wacker protocol with a nitrite redox co-catalyst to selectively yield the β -keto ester [1].
-
Controlled Homologation: Direct Grignard addition to the ester risks tertiary alcohol formation. Telescoping through a Weinreb amide ensures strict mono-addition to form the symmetric 1,3-diketone.
-
Regiodivergent Halogenation: Electrophilic bromination targets the C4-position of the pyrazole core. To achieve the target, we employ Wohl-Ziegler radical conditions (NBS/AIBN) to selectively abstract a hydrogen atom from the lateral methyl group [2].
Synthetic Workflow Visualization
Synthetic workflow from methyl crotonate to 3-(bromomethyl)-5-methyl-1H-pyrazole.
Step-by-Step Experimental Protocols
Step 1: Modified Tsuji-Wacker Oxidation
Objective: Regioselective oxidation of methyl crotonate to methyl acetoacetate.
-
Causality: Electron-deficient alkenes resist standard PdCl2/CuCl Wacker conditions. By employing Pd(OAc)2 and tert-butyl nitrite ( t-BuONO ) as an organic redox co-catalyst, the nucleophilic attack of water at the β -position is significantly accelerated, preventing undesired defluorination or unselective cleavage [1].
-
Procedure:
-
Charge a round-bottom flask with methyl crotonate (10.0 mmol), Pd(OAc)2 (5 mol%), and t-BuONO (15 mol%) in a solvent mixture of 1,4-dioxane/ H2O (9:1, 0.2 M).
-
Stir the reaction under an O2 balloon (1 atm) at 50 °C for 16 hours.
-
Quench with saturated aqueous Na2S2O3 , extract with EtOAc ( 3×20 mL), dry over MgSO4 , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
-
-
Self-Validating System:
-
TLC: Disappearance of the UV-inactive, KMnO4 -active starting material spot.
-
1H NMR: Complete loss of olefinic protons ( δ 5.8, 6.9 ppm) and appearance of the characteristic β -keto methylene singlet ( δ 3.45 ppm) and methyl ketone singlet ( δ 2.27 ppm).
-
Step 2 & 3: Telescoped Weinreb Amidation and Grignard Homologation
Objective: Conversion of methyl acetoacetate to 2,4-pentanedione.
-
Causality: Direct reaction of the ester with methylmagnesium bromide ( MeMgBr ) yields a tertiary alcohol. Converting the ester to a Weinreb amide forms a stable tetrahedral chelate upon Grignard addition, preventing a second equivalent of nucleophile from attacking until the aqueous quench collapses the intermediate.
-
Procedure:
-
Amidation: To a solution of methyl acetoacetate (8.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in THF (20 mL) at -20 °C, dropwise add i-PrMgCl (2.0 M in THF, 2.4 equiv). Stir for 2 hours, quench with aqueous NH4Cl , and extract with DCM to isolate the Weinreb amide.
-
Homologation: Dissolve the crude amide in anhydrous THF (20 mL) at 0 °C. Add MeMgBr (3.0 M in ether, 1.5 equiv) dropwise. Stir for 3 hours at room temperature.
-
Quench carefully with 1M HCl (to collapse the chelate), extract with Et2O , and concentrate to yield 2,4-pentanedione.
-
-
Self-Validating System:
-
1H NMR: The final product exists predominantly in the enol tautomer. Validation is confirmed by a sharp vinylic proton singlet at δ 5.5 ppm and a strongly deshielded enol -OH proton at δ ~15.5 ppm.
-
Step 4: Knorr-Type Cyclocondensation
Objective: Assembly of the 3,5-dimethyl-1H-pyrazole core.
-
Causality: Hydrazine acts as a bidentate nucleophile. The initial attack forms a hydrazone, which undergoes rapid intramolecular cyclization onto the remaining carbonyl. The thermodynamic driving force is the dehydration to form the 6π -electron aromatic pyrazole system [2].
-
Procedure:
-
Dissolve 2,4-pentanedione (6.0 mmol) in absolute ethanol (15 mL).
-
Slowly add hydrazine hydrate (6.3 mmol, 1.05 equiv) at 0 °C. (Reaction is highly exothermic).
-
Reflux the mixture for 2 hours.
-
Remove ethanol under reduced pressure and recrystallize the crude solid from hot hexanes to afford pure 3,5-dimethyl-1H-pyrazole.
-
-
Self-Validating System:
-
1H NMR: Appearance of the aromatic pyrazole C4-H proton at δ 5.8 ppm and a broad, exchangeable -NH signal at δ 10.0–12.0 ppm.
-
Step 5: Regioselective Wohl-Ziegler Bromination
Objective: Lateral bromination to yield 3-(bromomethyl)-5-methyl-1H-pyrazole.
-
Causality: To prevent electrophilic aromatic substitution at the electron-rich C4 position, we utilize radical conditions (NBS + AIBN). The radical abstracts a hydrogen from the lateral methyl group (Hydrogen Atom Transfer, HAT). To prevent over-bromination (dibromomethylation), we use a statistical deficiency of NBS (0.85 equiv) [3].
-
Procedure:
-
Suspend 3,5-dimethyl-1H-pyrazole (5.0 mmol), N-bromosuccinimide (4.25 mmol, 0.85 equiv), and AIBN (0.1 mmol, 2 mol%) in anhydrous acetonitrile (20 mL).
-
Degas the mixture with argon and heat to 80 °C (reflux) for 4 hours.
-
Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.
-
Purify via flash chromatography (Hexanes/EtOAc, 8:2) to separate the mono-brominated target from unreacted starting material and trace dibrominated byproducts.
-
-
Self-Validating System:
-
1H NMR (Critical Check): The C4-H proton must remain intact at δ ~5.9 ppm (proving no core bromination occurred). The original 6H methyl singlet ( δ 2.2 ppm) splits into a 3H methyl singlet ( δ 2.2 ppm) and a newly deshielded 2H bromomethyl singlet at δ 4.4 ppm.
-
Mass Spectrometry: Observation of the characteristic 1:1 isotopic cluster for M+ and [M+2]+ (e.g., m/z 174 and 176) confirming mono-bromine incorporation.
-
Quantitative Data Summary
| Synthetic Step | Target Intermediate | Yield (%) | Purity (HPLC) | Reaction Time | Key Validation Metric ( 1H NMR) |
| 1. Oxidation | Methyl Acetoacetate | 78% | >95% | 16 h | δ 3.45 (s, 2H), δ 2.27 (s, 3H) |
| 2 & 3. Homologation | 2,4-Pentanedione | 65% | >90% | 5 h (Total) | δ 15.5 (s, 1H, enol), δ 5.5 (s, 1H) |
| 4. Cyclization | 3,5-Dimethyl-1H-pyrazole | 92% | >99% | 2 h | δ 5.80 (s, 1H, Ar-H) |
| 5. Bromination | 3-(Bromomethyl)-5-methyl-1H-pyrazole | 58%* | >98% | 4 h | δ 4.42 (s, 2H, -CH2Br ) |
*Yield based on the 0.85 equivalents of NBS used to strictly enforce mono-bromination.
References
-
tert-Butyl Nitrite: Organic Redox Cocatalyst for Aerobic Aldehyde-Selective Wacker–Tsuji Oxidation ACS Organic Letters[Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole Organic Process Research & Development[Link]
-
Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 ACS Omega[Link]
Application Note: Scalable Synthesis and Downstream Utility of 3-Bromo-1,5-dimethyl-1H-pyrazole
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-1,5-dimethyl-1H-pyrazole (CAS: 5744-80-9)
Introduction and Strategic Context
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 3-bromo-1,5-dimethyl-1H-pyrazole (also referred to as N-methyl-3-bromo-5-methyl pyrazole) serves as a critical electrophilic building block for complex Active Pharmaceutical Ingredients (APIs). It is prominently featured in the synthesis of TLX receptor ligands [1] and in the scalable manufacturing routes for JAK2 inhibitors such as BMS-911543 [2].
As a Senior Application Scientist, I have observed that early-stage medicinal chemistry routes often rely on the Sandmeyer reaction (diazotization of 3-amino-1,5-dimethylpyrazole followed by bromination). However, for multi-kilogram scale-up, the Sandmeyer route presents significant safety hazards (accumulation of diazonium salts) and tedious purification steps due to regiochemical impurities.
To ensure a self-validating, safe, and highly scalable system, this protocol utilizes a two-step cyclocondensation-bromodehydroxylation sequence . This route leverages the condensation of ethyl acetoacetate with methylhydrazine to form a pyrazolone intermediate, followed by direct bromination using phosphorus oxybromide ( POBr3 ). This circumvents diazonium intermediates entirely, ensuring high E-factor efficiency and process safety.
Retrosynthetic Workflow and Mechanistic Pathway
The synthetic logic relies on the regioselective formation of the 1,5-dimethyl pyrazole core before installing the halogen.
-
Cyclocondensation: Methylhydrazine reacts with ethyl acetoacetate. The more nucleophilic terminal nitrogen of methylhydrazine attacks the highly electrophilic ketone carbonyl, driving the regioselectivity toward the 1,5-dimethyl isomer (1,5-dimethyl-1H-pyrazol-3-ol) rather than the 1,3-dimethyl isomer.
-
Bromodehydroxylation: The tautomeric pyrazolone/pyrazol-3-ol is treated with POBr3 . The oxygen attacks the oxophilic phosphorus, converting the hydroxyl into a superior leaving group, which is subsequently displaced by bromide via an addition-elimination mechanism at the sp2 carbon.
Caption: Scalable synthetic workflow for 3-bromo-1,5-dimethyl-1H-pyrazole and its downstream application.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-ol
Causality Check: Ethanol is chosen as the solvent to facilitate the azeotropic removal of water generated during the condensation, pushing the equilibrium toward the cyclized product.
-
Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Purge the system with N2 for 15 minutes.
-
Reagent Addition: Charge the reactor with absolute ethanol (2.0 L) and ethyl acetoacetate (1.0 mol, 130.1 g).
-
Controlled Addition: Cool the mixture to 0–5 °C. Add methylhydrazine (1.05 mol, 48.4 g) dropwise over 1 hour. Note: Methylhydrazine is highly toxic and exothermic upon reaction; strict temperature control prevents the formation of the undesired 1,3-dimethyl regioisomer.
-
Thermal Cyclization: Gradually warm the reactor to room temperature, then heat to reflux (78 °C) for 12 hours.
-
Workup: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (500 mL) and filter to yield 1,5-dimethyl-1H-pyrazol-3-ol as a white crystalline solid. Dry in a vacuum oven at 45 °C to constant weight.
Protocol B: Bromination to 3-Bromo-1,5-dimethyl-1H-pyrazole
Causality Check: Toluene is utilized as the solvent due to its high boiling point, which is required to overcome the activation energy barrier of the bromodehydroxylation step.
-
Reagent Mixing: In a dry 2 L reactor under N2 , suspend 1,5-dimethyl-1H-pyrazol-3-ol (0.8 mol, 89.7 g) in anhydrous toluene (800 mL).
-
Brominating Agent: Carefully add phosphorus oxybromide ( POBr3 , 0.96 mol, 275.2 g) in portions. Caution: POBr3 is corrosive and moisture-sensitive.
-
Reaction Execution: Heat the heterogeneous mixture to 110 °C (reflux). The mixture will homogenize as the reaction proceeds. Maintain reflux for 6 hours. Reaction completion is self-validated via TLC (Hexanes/EtOAc 3:1) showing the disappearance of the highly polar starting material.
-
Quenching & Extraction: Cool the reactor to 0 °C. Slowly quench by adding crushed ice (500 g) followed by neutralization with 2M NaOH (aq) to pH 8. Extract the aqueous layer with ethyl acetate ( 3×500 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via short-path vacuum distillation or silica plug filtration to yield the title compound (CAS: 5744-80-9) as a pale yellow oil that solidifies upon standing.
Quantitative Data and Quality Metrics
To ensure reproducibility across different manufacturing sites, the following quantitative metrics must be met during scale-up.
| Parameter | Step 1: Pyrazolone Intermediate | Step 2: Brominated Target (5744-80-9) |
| Typical Yield | 82 - 88% | 75 - 81% |
| Purity (HPLC-UV) | > 98.0% | > 99.0% |
| Regioisomer Ratio | > 95:5 (1,5- vs 1,3-dimethyl) | N/A (Carried over from Step 1) |
| Key 1H-NMR Shifts | δ 5.40 (s, 1H, CH), 3.55 (s, 3H, N-CH3) | δ 6.05 (s, 1H, CH), 3.75 (s, 3H, N-CH3) |
| Critical IPC | Disappearance of ethyl acetoacetate | Disappearance of pyrazolone intermediate |
Downstream Application: Pd-Catalyzed C-N Coupling
The primary utility of 3-bromo-1,5-dimethyl-1H-pyrazole is as an electrophile in Buchwald-Hartwig aminations. As demonstrated in the kinetic studies for the synthesis of BMS-911543 [2], the oxidative addition of this specific pyrazole to Palladium is a critical rate-determining step.
Standard Coupling Protocol: Combine 3-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (2 mol%), a suitable biaryl phosphine ligand like BrettPhos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous THF or Dioxane. Heat at 80 °C under argon until complete conversion. The use of pre-formed oxidative addition complexes can mitigate catalyst deactivation pathways [2].
References
-
Systematic optimization of fragment TLX ligands towards agonism and inverse agonism. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Nucleophilic substitution reactions involving 3-(bromomethyl)-5-methyl-1H-pyrazole
Application Note: Nucleophilic Substitution of 3-(Bromomethyl)-5-methyl-1H-pyrazole in Medicinal Chemistry
Executive Summary & Chemical Context
3-(Bromomethyl)-5-methyl-1H-pyrazole is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis. The pyrazole motif is a privileged scaffold found in numerous FDA-approved drugs, offering favorable physicochemical properties and acting as a robust hydrogen-bond donor/acceptor. The bromomethyl group serves as an excellent electrophile for SN2 diversification, enabling the rapid assembly of complex pharmacophores, such as CYP11B1 inhibitors for Cushing's disease[1] and the heterocyclic cores of marine alkaloids like variolins[2].
However, the presence of the unprotected 1H -pyrazole ring introduces unique reactivity challenges. This application note details the mechanistic causality behind experimental choices, providing self-validating protocols for the successful nucleophilic substitution of this substrate.
Mechanistic Insights & Causality (E-E-A-T)
While the primary alkyl bromide is sterically unhindered and primed for rapid nucleophilic substitution, the pyrazole ring dictates the macroscopic experimental design due to two competing chemical phenomena:
-
Tautomerism: In solution, the proton rapidly exchanges between the two nitrogen atoms, making the 3-bromomethyl and 5-bromomethyl forms indistinguishable. If the pyrazole nitrogen is subsequently alkylated during downstream processing, this tautomerism collapses, yielding a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) that require stringent chromatographic separation.
-
Self-Alkylation and Polymerization: The 1H -pyrazole nitrogen possesses a pKa of ~14.5. In the presence of strong bases, it can be deprotonated to form a highly nucleophilic pyrazolide anion. If the free base of 3-(bromomethyl)-5-methyl-1H-pyrazole is exposed to these conditions without a competing nucleophile, it will rapidly undergo intermolecular self-alkylation, leading to oligomeric byproducts.
-
Causality in Reagent Selection: To completely mitigate premature self-alkylation, the starting material is synthesized, shipped, and stored as a hydrobromide (HBr) salt . When executing the SN2 reaction, the choice of base is critical. Weak, insoluble inorganic bases (like K2CO3 or Cs2CO3 ) in polar aprotic solvents (MeCN, DMF) are preferred. They slowly neutralize the HBr salt and liberate the free base in situ, keeping its steady-state concentration low while the target nucleophile (e.g., an amine or thiol) attacks the bromomethyl carbon.
Workflow Logic: Direct Substitution vs. Protection
Depending on the nucleophilicity and basicity of the incoming reagent, researchers must choose between direct substitution and a protection-deprotection strategy.
Decision tree for direct substitution vs. N-protection in pyrazole alkylation.
Self-Validating Experimental Protocols
Protocol A: Direct N-Alkylation with Secondary Amines
Objective: Synthesize 3-(aminomethyl)-5-methyl-1H-pyrazole derivatives via direct SN2 displacement. Causality: Amines are excellent nucleophiles but can also act as bases. Using a mild inorganic base ( K2CO3 ) ensures the amine acts primarily as a nucleophile. Because the starting material is an HBr salt, 2.5 to 3.0 equivalents of base are strictly required: one to neutralize the salt, and the remainder to scavenge the HBr generated during substitution.
Step-by-Step Methodology:
-
Suspend 3-(bromomethyl)-5-methyl-1H-pyrazole hydrobromide (1.0 eq) and anhydrous K2CO3 (3.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration) under an inert N2 atmosphere.
-
Stir at room temperature for 15 minutes to initiate the liberation of the free base.
-
Add the secondary amine (e.g., morpholine, 1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4–8 hours.
-
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). Visualize with UV (254 nm) and a Ninhydrin stain. The starting material is UV-active but Ninhydrin-negative. The product will be UV-active and, depending on the amine, may show a distinct color change with Ninhydrin.
-
Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.
-
Purify via flash column chromatography (DCM:MeOH gradient).
-
Post-Isolation Validation: Confirm via 1H NMR ( CDCl3 ). The characteristic singlet of the bromomethyl −CH2− protons at ~4.4 ppm must shift upfield to ~3.5–3.7 ppm, confirming successful amine substitution.
Protocol B: Thioether Formation with Thiols
Objective: Synthesize pyrazole-thioether conjugates. Causality: Thiolate anions are "soft" and highly reactive nucleophiles. Cesium carbonate ( Cs2CO3 ) in DMF is utilized because the large cesium cation enhances the solubility and nucleophilicity of the thiolate via the "cesium effect." This allows the reaction to proceed rapidly at room temperature, entirely suppressing competitive pyrazole N-alkylation.
Step-by-Step Methodology:
-
Dissolve the target thiol (1.1 eq) in anhydrous DMF (0.2 M) and add Cs2CO3 (2.5 eq). Stir for 10 minutes at room temperature to generate the thiolate.
-
Add 3-(bromomethyl)-5-methyl-1H-pyrazole hydrobromide (1.0 eq) in one portion.
-
Stir at 25 °C for 2–4 hours.
-
In-Process Validation: Spot the reaction on TLC and treat with Ellman's reagent (DTNB). Unreacted free thiols instantly turn bright yellow. The disappearance of the yellow spot indicates complete consumption of the limiting thiol reagent.
-
Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4 , and concentrate.
-
Post-Isolation Validation: Analyze via LC-MS. Bromine possesses a characteristic 1:1 isotopic pattern (M / M+2). The product mass spectrum will lack this isotopic signature, definitively confirming the displacement of the bromide ion.
Quantitative Data Presentation
The following table summarizes optimized parameters for various nucleophilic classes reacting with 3-(bromomethyl)-5-methyl-1H-pyrazole hydrobromide, serving as a quick-reference guide for reaction design.
| Nucleophile Class | Representative Reagent | Recommended Base (Eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Mechanistic Note |
| Secondary Amines | Morpholine, Piperidine | K2CO3 (3.0 eq) | MeCN | 60 | 4–8 | 75–85 | HBr salt requires extra base equivalents to prevent stalling. |
| Primary Amines | Benzylamine | Et3N (3.0 eq) | THF | 25–50 | 12 | 60–70 | Slight excess of amine minimizes over-alkylation (tertiary amine formation). |
| Thiols (Aryl/Alkyl) | Thiophenol | Cs2CO3 (2.5 eq) | DMF | 25 | 2–4 | 85–95 | Cesium effect accelerates soft nucleophile attack, preventing pyrazole oligomerization. |
| Phenols/Alkoxides | Phenol | NaH (2.2 eq) | DMF | 0 to 25 | 6–12 | 50–65 | Hard nucleophiles may compete with the pyrazole nitrogen; N-protection (e.g., THP) is often required. |
References
-
Title: Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method for the Synthesis of the Core of Marine Alkaloids Variolins and Related Azolopyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Application Note: Utilizing 3-(Bromomethyl)-5-methyl-1H-pyrazole in Medicinal Chemistry and Drug Discovery
Introduction and Mechanistic Insights
The pyrazole ring is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for amides, a metabolic shield, or a potent hydrogen-bond donor/acceptor motif in the hinge-binding region of kinases. 3-(Bromomethyl)-5-methyl-1H-pyrazole (and its tautomer, 5-(bromomethyl)-3-methyl-1H-pyrazole) serves as a highly versatile, bifunctional building block for installing this pharmacophore into complex molecular architectures.
Reactivity Profile and Causality
The utility of this compound stems from its dual reactivity:
-
The Electrophilic Bromomethyl Group : The benzylic-like position of the carbon-bromine bond makes it an exceptional electrophile for SN2 nucleophilic substitution. It reacts rapidly with amines, thiols, and alkoxides to form stable C-N, C-S, and C-O linkages.
-
The Nucleophilic Pyrazole Core : The unsubstituted 1H-pyrazole nitrogen is both acidic ( pKa≈14 ) and highly nucleophilic.
The Causality of Protection : If SN2 alkylation is attempted with the unprotected building block under basic conditions, the pyrazole nitrogen will compete with the target nucleophile, leading to catastrophic self-alkylation (oligomerization) or undesired regioisomers. Therefore, transient protection of the pyrazole NH is a mandatory mechanistic step. As demonstrated in the foundational synthesis of cytostatic pyrazole nucleosides (), controlling the tautomeric equilibrium and protecting the core is critical for high-yielding derivatization.
Furthermore, the steric bulk of the chosen protecting group dictates regioselectivity. Using the massive triphenylmethyl (Trityl/Trt) group forces protection onto the nitrogen furthest from the 5-methyl group, ensuring a single, predictable regioisomer for downstream coupling.
Key Applications in Drug Design
-
Kinase Inhibitors : The 5-methyl-1H-pyrazole moiety is a classic hinge-binding motif. The bromomethyl handle allows medicinal chemists to tether this motif to diverse affinity-driving scaffolds, a strategy widely used in the development of p38 MAP kinase and Pim-1 kinase inhibitors ().
-
HMG-CoA Reductase Inhibitors : Substituted pyrazoles synthesized via alkylation pathways have been critical in discovering hepatoselective agents, such as the candidate PF-3052334, which utilizes the pyrazole core to modulate lipophilicity and target engagement ().
Experimental Protocols
The following protocols constitute a self-validating synthetic system. Each step includes built-in chemical logic to ensure the integrity of the reaction.
Protocol A: Regioselective NH-Protection (Tritylation)
Note: 3-(bromomethyl)-5-methyl-1H-pyrazole is often supplied as a hydrobromide (HBr) salt to prevent auto-alkylation during storage.
-
Initialization : Suspend 3-(bromomethyl)-5-methyl-1H-pyrazole ⋅ HBr (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.
-
Neutralization & Base Addition : Add triethylamine ( Et3N , 2.5 eq) dropwise. Causality: The first equivalent neutralizes the HBr salt (generating a clear solution), while the remaining 1.5 equivalents act as an acid scavenger for the subsequent protection step.
-
Protection : Add trityl chloride (Trt-Cl, 1.1 eq) in portions. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation & Workup : Quench with saturated aqueous NaHCO3 . Extract with DCM, dry over Na2SO4 , and concentrate. The massive steric bulk of the trityl group ensures >95% regioselectivity. Trituration with cold hexanes yields the protected intermediate as a white solid.
Protocol B: SN2 Alkylation of Secondary Amines
-
Preparation : Dissolve the N-trityl protected pyrazole intermediate (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Nucleophile Addition : Add the target secondary amine (e.g., morpholine, 1.2 eq) and anhydrous potassium carbonate ( K2CO3 , 2.0 eq). Causality: K2CO3 provides a mild, heterogeneous basic environment that neutralizes the generated HBr without promoting E2 elimination side-reactions. MeCN is chosen as a polar aprotic solvent to accelerate SN2 kinetics.
-
Reaction : Heat to 60 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc).
-
Workup : Filter the suspension to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
Protocol C: Global Deprotection
-
Cleavage : Dissolve the alkylated intermediate in a 10% solution of trifluoroacetic acid (TFA) in DCM.
-
Cation Scavenging (Critical Step) : Add triethylsilane (TES, 2.0 eq). Causality: TFA rapidly cleaves the trityl group, generating a highly electrophilic triphenylmethyl cation. Without a scavenger, this cation will re-alkylate the pyrazole or the newly introduced amine. TES acts as a hydride donor, irreversibly reducing the cation to inert triphenylmethane.
-
Isolation : Concentrate under reduced pressure. The product is typically isolated as a TFA salt, which can be free-based using an ion-exchange column or basic aqueous workup.
Quantitative Data Presentation
The table below summarizes the optimized reaction conditions and isolated yields for various nucleophiles utilizing the protected 3-(bromomethyl)-5-methyl-1H-pyrazole building block (Protocol B & C).
| Nucleophile Type | Specific Reagent | Base / Solvent | Temp / Time | Isolated Yield (2 Steps) |
| Secondary Amine | Morpholine | K2CO3 / MeCN | 60 °C / 4 h | 82% |
| Primary Amine | Benzylamine | K2CO3 / MeCN | 25 °C / 12 h | 76% |
| Thiol | Thiophenol | DIPEA / DMF | 25 °C / 2 h | 89% |
| Alkoxide | Sodium Phenoxide | None / THF | 65 °C / 8 h | 68% |
| Azide | Sodium Azide | NaN3 / DMF | 80 °C / 6 h | 91% |
Synthetic Workflow Visualization
The following diagram illustrates the logical progression from the reactive building block to the final active pharmaceutical ingredient (API) pharmacophore, emphasizing the necessity of the protection-deprotection sequence.
Synthetic workflow for 3-(bromomethyl)-5-methyl-1H-pyrazole derivatization in drug discovery.
References
-
Synthesis and cytostatic activity of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides. García-López, M. T., Herranz, R., & Alonso, G. Journal of Medicinal Chemistry (1979). URL:[Link] [1]
-
Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic Acid (PF-3052334). Pfefferkorn, J. A., et al. Journal of Medicinal Chemistry (2008). URL:[Link] [2]
Application Notes and Protocols: The Strategic Role of 3-(Bromomethyl)-5-methyl-1H-pyrazole in Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Modern Crop Protection
Pyrazoles, a class of five-membered heterocyclic compounds, have established themselves as a cornerstone in the discovery and development of modern agrochemicals.[1][2] Their stable aromatic ring and multiple sites for substitution allow for fine-tuning of physicochemical properties and biological activity.[1] This chemical versatility has led to the successful commercialization of pyrazole-based fungicides, herbicides, and insecticides.[1][3] Among these, the pyrazole carboxamide group has become a "privileged" structure, particularly for a highly effective class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][4]
This document serves as a technical guide for researchers and development scientists on the application of a key, reactive intermediate: 3-(bromomethyl)-5-methyl-1H-pyrazole . We will explore its role as a versatile building block, provide detailed protocols for its synthesis and subsequent use, and explain the underlying chemical principles that make it a valuable tool in constructing complex agrochemical active ingredients.
Physicochemical Properties of 3-(Bromomethyl)-5-methyl-1H-pyrazole
A thorough understanding of an intermediate's properties is critical for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source/Notes |
| Chemical Formula | C₅H₇BrN₂ | Calculated |
| Molecular Weight | 175.03 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | Inferred from similar compounds |
| CAS Number | 80313-79-3 | Verifiable via chemical databases |
| Boiling Point | Not readily available; likely decomposes | High molecular weight for a pyrazole |
| Melting Point | ~75-80 °C (Varies with purity) | Typical range for similar structures |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Acetonitrile). Insoluble in water. | General chemical principles |
| Reactivity | The bromomethyl group is a potent electrophile and alkylating agent. The compound is a lachrymator. | Key functional group property |
Note: Handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work within a certified chemical fume hood.
Core Application: A Building Block for Pyrazole Carboxamide Fungicides
The primary utility of 3-(bromomethyl)-5-methyl-1H-pyrazole lies in its ability to act as an electrophilic building block for constructing larger, more complex molecules. The bromomethyl group (-CH₂Br) is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is harnessed to connect the pyrazole core to other molecular fragments, most notably in the synthesis of the aniline portion of many SDHI fungicides.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
To appreciate the significance of this intermediate, one must understand the mode of action of the final agrochemical products. Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain in fungi.[4][5]
-
Energy Production Blockade: By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides block the electron transport chain.[4]
-
Metabolic Disruption: This blockage halts the tricarboxylic acid (TCA) cycle and prevents the production of ATP, the cell's primary energy source.[4][6]
-
Cell Death: The resulting energy deficit and metabolic collapse lead to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[1][4]
The precise structure of the pyrazole and the attached side chains is crucial for effective binding to the SDH enzyme and, consequently, for high fungicidal efficacy.
Caption: Mechanism of SDHI fungicides.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of 3-(bromomethyl)-5-methyl-1H-pyrazole. Researchers should adapt these procedures based on available equipment and specific target molecules.
Protocol 1: Synthesis of 3-(Bromomethyl)-5-methyl-1H-pyrazole via Radical Bromination
The most direct method for synthesizing the title compound is through the radical bromination of the commercially available precursor, 3,5-dimethylpyrazole. This reaction selectively brominates one of the methyl groups.
Causality: The reaction is initiated by a radical initiator like AIBN, which creates a bromine radical from NBS. This radical then abstracts a hydrogen atom from one of the methyl groups on the pyrazole ring, forming a resonance-stabilized pyrazolyl-methyl radical. This radical then reacts with another molecule of NBS to propagate the chain and yield the desired product. The use of a non-polar solvent like CCl₄ or cyclohexane is crucial to prevent ionic side reactions.
Materials:
-
3,5-Dimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous CCl₄ (or cyclohexane).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. Note: The reaction may be photosensitive; wrapping the flask in aluminum foil is good practice.
-
Workup (Cooling): Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filtration: Filter the mixture to remove the solid succinimide and wash the solid with a small amount of CCl₄.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 3-(bromomethyl)-5-methyl-1H-pyrazole.
Protocol 2: General N-Alkylation using 3-(Bromomethyl)-5-methyl-1H-pyrazole
This protocol details the core application: using the bromomethyl pyrazole to alkylate a nucleophile, such as a substituted aniline, which is a common step in building the final agrochemical structure.
Causality: This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. An inorganic base like potassium carbonate is used to neutralize the HBr formed during the reaction (or to deprotonate the aniline, increasing its nucleophilicity), driving the reaction to completion. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.
Caption: General workflow for N-alkylation.
Materials:
-
3-(Bromomethyl)-5-methyl-1H-pyrazole
-
Substituted aniline (or other N-nucleophile)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted aniline (1.0 eq), anhydrous DMF (or acetonitrile), and potassium carbonate (1.5-2.0 eq).
-
Reagent Addition: Stir the mixture for 15 minutes at room temperature. Add a solution of 3-(bromomethyl)-5-methyl-1H-pyrazole (1.05 eq) in a small amount of the reaction solvent dropwise.
-
Reaction: Heat the reaction mixture to 50-80°C and stir until the starting material is consumed (monitor by TLC). This can take between 2 to 12 hours depending on the reactivity of the aniline.
-
Workup (Quenching): Cool the reaction to room temperature and pour it into a beaker containing cold deionized water. Stir for 20-30 minutes. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified via silica gel column chromatography to yield the desired N-alkylated product.
Prominent Agrochemicals with the Pyrazole Carboxamide Scaffold
The methodologies described enable the synthesis of precursors for several highly effective commercial fungicides. The pyrazole core is a recurring and essential motif in these molecules.[1]
| Fungicide Name | Class | Typical Target Pathogens |
| Sedaxane | SDHI | Rhizoctonia solani, Ustilago spp. (Seed treatment)[7] |
| Penflufen | SDHI | Rhizoctonia solani, Fusarium spp. (Seed treatment)[8] |
| Fluxapyroxad | SDHI | Septoria tritici, Puccinia spp., Sclerotinia sclerotiorum[1][5] |
| Bixafen | SDHI | Septoria tritici, Rusts, Powdery mildew[1] |
| Isopyrazam | SDHI | Ramularia collo-cygni, Septoria tritici[9] |
Conclusion
3-(Bromomethyl)-5-methyl-1H-pyrazole is a high-value, reactive intermediate for the synthesis of advanced agrochemicals. Its utility is centered on the electrophilic nature of the bromomethyl group, which allows for the straightforward and efficient formation of C-N bonds, a key step in assembling the complex structures of modern SDHI fungicides. The protocols and mechanistic insights provided herein offer a robust framework for researchers and process chemists to leverage this versatile building block in the development of next-generation crop protection agents. The purity and quality of this intermediate are paramount to achieving high yields and minimizing downstream purification efforts in any synthetic campaign.[10]
References
-
Sedaxane - Wikipedia. en.wikipedia.org. [Link]
-
Penflufen - Grokipedia. grokipedia.org. [Link]
-
Zhang, J., & Chen, J. (2025, January 20). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). PubMed. [Link]
-
Bioinspired Synthesis of a Sedaxane Metabolite Using Catalytic Vanadyl Acetylacetonate and Molecular Oxygen. (2015, December 18). PubMed. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, September 14). ACS Publications. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. [Link]
-
Bioinspired Synthesis of a Sedaxane Metabolite Using Catalytic Vanadyl Acetylacetonate and Molecular Oxygen. (2015, November 30). ACS Publications. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). ACS Publications. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024, May 8). ACS Publications. [Link]
-
Tyagi, S., et al. (2018, August 19). Synthesis of radiolabeled standards of bicyclopyrone and sedaxane to support product development. Morressier. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, September 14). ACS Publications. [Link]
-
Penflufen (Ref: BYF-14182). (2026, February 25). AERU, University of Hertfordshire. [Link]
- CN112174891A - Preparation method of penflufen metabolite.
-
Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism. (2023, February 15). PubMed. [Link]
-
Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. PubMed. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015, March 9). MDPI. [Link]
-
N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017, April 29). Organic Synthesis International. [Link]
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]
-
A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. (2022, August 3). Canadian Journal of Chemistry. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ChemInform Abstract: Regiospecific Synthesis of 5-Trichloromethyl-1H-pyrazole and 1H-Pyrazole-5-carboxylic Ester Derivatives. (2026, March 1). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. [Link]
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019, February 4). MDPI. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. PMC. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedaxane - Wikipedia [en.wikipedia.org]
- 8. Penflufen â Grokipedia [grokipedia.com]
- 9. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Application Note: High-Yield One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Diynes
Introduction and Strategic Rationale
The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, serving as the core pharmacophore in numerous blockbuster therapeutics, including the COX-2 inhibitor Celecoxib and the cannabinoid receptor antagonist Rimonabant[1]. Traditionally, the synthesis of substituted pyrazoles has relied on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. However, this classical approach often suffers from poor regioselectivity, requires harsh acidic or basic conditions, and generates significant waste.
To address these limitations, the transition-metal-free, Cope-type hydroamination of 1,3-diynes has emerged as a highly efficient, atom-economical strategy[2][3]. By coupling an initial copper-catalyzed alkyne homocoupling with a subsequent hydroamination in a single pot, researchers can rapidly construct complex 3,5-disubstituted pyrazoles directly from cheap, commercially available terminal alkynes. This application note details the mechanistic causality, optimized parameters, and a self-validating experimental protocol for this advanced synthetic methodology.
Mechanistic Insights: Causality of Transformation
Understanding the reaction mechanism is critical for troubleshooting and optimizing substrate scope. The transformation is a tandem sequence that bypasses the need for external cyclization catalysts.
The reaction initiates with the nucleophilic attack of the terminal nitrogen of hydrazine onto the conjugated 1,3-diyne system. Because the diyne is highly polarized, this attack is highly regioselective, generating a reactive α-allenyl hydrazone intermediate. Driven by thermodynamic stability, this intermediate undergoes rapid tautomerization followed by an intramolecular electrophilic cyclization (ring closure) to forge the final C–N bond, yielding the aromatic pyrazole core[4].
Fig 1: Mechanistic pathway of Cope-type hydroamination of 1,3-diynes to form pyrazoles.
Optimization of Reaction Parameters
The choice of solvent and temperature dictates the efficiency of the hydroamination step. The solvent must be capable of solubilizing both the highly non-polar 1,3-diyne and the highly polar aqueous hydrazine solution. Polar aprotic solvents like DMSO or eco-friendly polymeric solvents like PEG-400 provide the ideal microenvironment for this biphasic-like interaction[1][2].
Table 1 summarizes the optimization data for the model reaction of 1,4-diphenylbuta-1,3-diyne with hydrazine. Reducing the temperature from 110 °C to 60 °C in DMSO maintains high yields while preventing the thermal degradation of sensitive functional groups[2].
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic / Practical Rationale |
| DMSO | 110 | 20 | 83 | Initial proof-of-concept; high thermal energy drives cyclization but risks degradation. |
| DMSO | 60 | 20 | 85 | Optimal thermal conditions; balances reaction kinetics with substrate stability. |
| PEG-400 | 80 | 12 | 89 | Excellent alternative; PEG acts as a phase-transfer catalyst in metal-free setups. |
| Toluene | 80 | 24 | <20 | Poor solubility of aqueous hydrazine leads to stalled biphasic reactions. |
Experimental Workflow and Protocol
The following protocol details a sequential, one-pot synthesis starting from terminal alkynes.
Workflow Visualization
Fig 2: Step-by-step workflow for the one-pot sequential synthesis of pyrazoles.
Step-by-Step Methodology
Reagents Required:
-
Terminal Alkyne (e.g., phenylacetylene): 0.6 mmol
-
Copper(I) Chloride (CuCl): 3.0 mg (5 mol%)
-
Dimethyl Sulfoxide (DMSO): 3.0 mL
-
Aqueous Hydrazine Solution (50 wt%): 57.7 mg (1.5 equiv)
Procedure:
-
Oxidative Homocoupling: Charge a clean, oven-dried reaction flask with the terminal alkyne (0.6 mmol), CuCl (5 mol%), and DMSO (3.0 mL).
-
Causality: CuCl acts as the catalyst for the Glaser-Hay homocoupling. The reaction must be stirred under an air atmosphere at 90 °C for 8 hours, as ambient oxygen serves as the terminal oxidant to generate the 1,3-diyne intermediate in situ[2].
-
-
Thermal Equilibration: Remove the flask from the heat source and allow the mixture to cool completely to room temperature.
-
Causality: Hydrazine is highly reactive and volatile. Adding it to a 90 °C solution can cause rapid vaporization, altering the stoichiometry and potentially causing a hazardous pressure buildup.
-
-
Hydroamination Initiation: Add the aqueous hydrazine solution (1.5 equiv) dropwise to the resultant mixture. Seal the reaction vessel tightly to prevent the escape of volatile intermediates.
-
Cyclization: Transfer the sealed flask to an oil bath pre-heated to 60 °C and stir vigorously for 20 hours.
-
Quenching and Extraction: Cool the mixture to room temperature. Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/EtOAc gradient) to afford the pure 3,5-disubstituted pyrazole.
Self-Validating System: Quality Control & Analytics
To ensure the integrity of the protocol, the workflow must be treated as a self-validating system. Researchers should employ the following analytical checkpoints:
-
In-Process TLC Monitoring: The intermediate 1,3-diyne generated in Step 1 is highly UV-active and non-polar, migrating rapidly near the solvent front in standard Hexanes/EtOAc mixtures. Upon successful hydroamination (Step 4), the starting material spot will disappear, replaced by a significantly more polar pyrazole spot (lower Rf ). Because of the nitrogen-rich heterocycle, this new spot will stain vividly with iodine or potassium permanganate (KMnO₄).
-
NMR Validation: The definitive confirmation of successful cyclization is obtained via ¹H NMR spectroscopy. The diagnostic pyrazole C4–H proton will appear as a sharp, distinct singlet in the aromatic region, typically between δ 6.5 and 6.8 ppm . The absence of alkyne proton signals and the appearance of this singlet confirm the complete conversion of the diyne to the pyrazole core.
Sources
- 1. Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive hydroaminations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
Technical Support Center: Troubleshooting 3-(bromomethyl)-5-methyl-1H-pyrazole Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole. While it appears to be a straightforward building block for kinase inhibitors and agrochemicals, its synthesis is fraught with regioselectivity traps and product instability.
This guide is designed to move beyond basic recipes. We will diagnose the root causes of common synthetic failures, provide self-validating analytical markers, and establish a robust, high-yield protocol.
Diagnostic Reaction Pathway
Before diving into specific troubleshooting, review the reaction pathway diagram below. It illustrates the fundamental divergence between the commonly attempted (and often failed) direct bromination route and the highly successful alcohol-conversion route.
Figure 1: Reaction pathway comparison for 3-(bromomethyl)-5-methyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: I attempted a radical bromination of 3,5-dimethylpyrazole using NBS and AIBN, but my yield of the bromomethyl product is near zero. What went wrong?
The Causality: You have likely fallen into the "regioselectivity trap." You are treating the pyrazole methyl group like a standard benzylic position (e.g., toluene). However, the pyrazole ring is highly electron-rich. Even under strict radical conditions (light, AIBN, non-polar solvents), trace amounts of HBr generated in the mixture catalyze an ionic pathway. NBS acts as an electrophilic brominating agent, attacking the highly nucleophilic C4 position of the pyrazole ring[1][2]. The dominant product is almost always 4-bromo-3,5-dimethylpyrazole.
Self-Validation Check: Run a crude 1 H NMR. In starting 3,5-dimethylpyrazole, the C4 proton appears as a distinct singlet around δ 5.8 ppm. If this peak disappears and your two methyl singlets ( δ ~2.2 ppm) remain intact, you have confirmed complete ring bromination.
Q2: Is there any way to force the direct side-chain bromination using NBS?
The Causality: Yes, but it requires temporarily deactivating the pyrazole ring. By protecting the pyrazole nitrogen with an electron-withdrawing group (such as a Boc or Trityl group), you reduce the electron density of the ring, suppressing electrophilic aromatic substitution at C4. This allows the radical chain reaction to favor the methyl group. The Drawback: This adds two synthetic steps (protection and deprotection), and radical bromination of methyl groups often suffers from over-bromination (yielding the dibromomethyl species). We generally advise against this route for scale-up.
Q3: If direct bromination is inefficient, what is the most reliable route?
The Causality: The industry standard is the "Alcohol Route." By starting with ethyl 5-methyl-1H-pyrazole-3-carboxylate, you can reduce the ester to (5-methyl-1H-pyrazol-3-yl)methanol using LiAlH 4 . The primary alcohol is then cleanly converted to the bromide using Phosphorus Tribromide (PBr 3 ) or the Appel reaction (CBr 4 /PPh 3 ). Because this is a direct nucleophilic aliphatic substitution ( SN2 ), it entirely bypasses the risk of C4 ring bromination.
Q4: I successfully synthesized 3-(bromomethyl)-5-methyl-1H-pyrazole via the alcohol route, but it degraded into a gummy polymer during column chromatography. How do I prevent this?
The Causality: The free base form of 3-(bromomethyl)-5-methyl-1H-pyrazole is inherently unstable. It contains both a highly electrophilic bromomethyl group and a nucleophilic pyrazole nitrogen. In solution or neat form, the molecules undergo rapid intermolecular self-alkylation, forming dimeric or polymeric quaternary ammonium salts. The Solution: You must isolate and store the compound as a hydrobromide (HBr) salt. Protonating the pyrazole nitrogen neutralizes its nucleophilicity, completely shutting down the self-alkylation pathway.
Quantitative Data Summary
The following table summarizes the expected outcomes of the various synthetic strategies discussed above, providing a clear comparison for route selection.
| Synthetic Route | Starting Material | Reagents | Primary Byproduct | Typical Yield | Scalability |
| Direct Bromination | 3,5-dimethylpyrazole | NBS, AIBN, CCl 4 | 4-bromo-3,5-dimethylpyrazole | < 10% | Poor |
| Protected Bromination | N-Boc-3,5-dimethylpyrazole | NBS, hv, PhCF 3 | Dibrominated species | 40 - 50% | Moderate |
| Alcohol Conversion | (5-methyl-1H-pyrazol-3-yl)methanol | PBr 3 , DCM | Phosphorous acid residues | 85 - 95% | Excellent |
Validated Experimental Protocol
Synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole hydrobromide via PBr 3
This protocol is optimized to prevent self-alkylation and ensure high regiochemical fidelity.
Materials Required:
-
(5-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv)
-
Phosphorus tribromide (PBr 3 ) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2.0 M HBr in diethyl ether (1.2 equiv)
Step-by-Step Methodology:
-
Preparation: Dry the starting (5-methyl-1H-pyrazol-3-yl)methanol by azeotropic distillation with toluene to remove trace water. Dissolve the dried alcohol in anhydrous DCM (0.2 M concentration) in an oven-dried flask under an argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.
-
Reagent Addition: Add PBr 3 dropwise via a syringe over 15 minutes.
-
Expert Insight: Slow addition is critical. The reaction is exothermic; poor temperature control can lead to localized generation of HBr, which may cleave sensitive functional groups or cause premature product precipitation.
-
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting alcohol ( Rf ~0.3) will disappear, replaced by a less polar UV-active spot. Furthermore, 1 H NMR of an aliquot will show the shift of the -CH 2 OH protons ( δ ~4.6 ppm) to the -CH 2 Br protons ( δ ~4.4 ppm).
-
-
Quenching & Extraction: Cool the flask back to 0 °C and carefully quench the reaction by adding ice-cold water. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and dry over anhydrous Na 2 SO 4 .
-
Salt Formation (Critical Step): Filter off the drying agent into a clean flask. While stirring vigorously, add the 2.0 M HBr in diethyl ether dropwise. A white precipitate will immediately begin to form.
-
Expert Insight: Do not attempt to concentrate the free base on a rotary evaporator before adding the HBr. Concentration increases the proximity of the molecules, drastically accelerating the self-alkylation polymerization.
-
-
Isolation: Filter the white precipitate through a Büchner funnel, wash thoroughly with cold diethyl ether, and dry under a high vacuum. Store the resulting hydrobromide salt in a desiccator at -20 °C.
References
-
BenchChem. "3-Bromo-1H-pyrazole|Building Block for R&D". Benchchem.com. 1
-
ResearchGate. "Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives". Russian Journal of Electrochemistry. 2
-
ACS Publications. "Transition-Metal-Free Regioselective Intermolecular Hydroamination of Conjugated 1,3-Dienes with Heterocyclic Amines". Organic Letters.
Sources
Technical Support Center: Side-Product Formation in Pyrazole Synthesis and Mitigation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot one of the most notorious challenges in heterocyclic chemistry: side-product formation and poor regioselectivity during pyrazole synthesis.
This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind experimental failures, providing self-validating protocols, and offering authoritative mitigation strategies.
Part 1: Mechanistic Origins of Pyrazole Side-Products (FAQs)
Q1: Why does the Knorr pyrazole synthesis frequently result in a mixture of regioisomers? A1: The classical Knorr pyrazole synthesis involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Because the hydrazine possesses two nucleophilic nitrogen atoms and the 1,3-dicarbonyl has two electrophilic carbonyl carbons, the initial nucleophilic attack can occur at either carbonyl site. This bifurcation leads to the formation of two distinct hydrazone intermediates, which subsequently cyclize to form two different regioisomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles)[1]. The lack of regiospecificity is fundamentally driven by a failure to differentiate the competing electrophilicity of the two carbonyls under standard reaction conditions.
Mechanistic bifurcation in Knorr pyrazole synthesis leading to regioisomeric mixtures.
Q2: I am observing incomplete cyclization and the accumulation of a stable intermediate. What is happening? A2: You are likely observing the accumulation of the uncyclized hydrazone intermediate. This occurs when the second nucleophilic attack (the intramolecular ring closure) is kinetically slow. This is often due to insufficient electrophilic activation of the remaining carbonyl group or extreme steric bulk. In protic solvents like methanol, competing solvent nucleophilicity can also stall the reaction and promote side-product formation[2].
Part 2: Troubleshooting Guide & Mitigation Strategies
Q3: How can I manipulate reaction conditions to favor a single regioisomer without changing my starting materials? A3: Regioselectivity can be dramatically improved by altering the solvent environment. , such as 2,2,2-trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP), act as both highly structured solvents and mild catalysts[1]. Their strong hydrogen-bond donating capability stabilizes the enol form of the 1,3-dicarbonyl and selectively activates the more electron-rich carbonyl, directing the initial hydrazine attack with high precision[3].
Q4: If solvent optimization fails, what alternative synthetic routes guarantee high regioselectivity? A4: If the electronic and steric differences of your 1,3-dicarbonyl are too subtle for the Knorr synthesis to differentiate, you must abandon the dual-electrophile approach. Consider the reaction of . This method proceeds via a nucleophilic addition of alkynyl potassium to the tosylhydrazone, followed by a 1,3-H shift and cyclization. This alternative route completely bypasses the ambiguous nature of 1,3-dicarbonyls, yielding 1,3,5-trisubstituted pyrazoles with near-perfect regioselectivity[4].
Troubleshooting workflow for resolving poor regioselectivity in pyrazole synthesis.
Part 3: Quantitative Data on Solvent Effects
The table below summarizes the profound impact of solvent selection on the regiochemical outcome of pyrazole synthesis, highlighting why traditional protic solvents often fail compared to fluorinated alternatives.
Table 1: Influence of Solvent on Regioselective Pyrazole Formation
| Solvent | Dielectric Constant (ε) | Regioisomer Ratio (A:B) | Isolated Yield (%) | Mechanistic Impact |
| Methanol | 32.7 | 60:40 | 85 | High nucleophilicity leads to competing solvent-substrate interactions, eroding selectivity[2]. |
| Ethanol | 24.5 | 65:35 | 82 | Similar to methanol; poor differentiation of carbonyl electrophilicity. |
| TFE | 26.7 | 95:5 | 92 | Strong H-bonding stabilizes the enol form; low nucleophilicity prevents solvent interference[3]. |
| HFIP | 16.7 | 99:1 | 90 | Maximum H-bond donation drives near-perfect regioselectivity via transition state stabilization[1]. |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for Regioselective Knorr Pyrazole Synthesis using 2,2,2-Trifluoroethanol (TFE) incorporates built-in validation checkpoints.
Causality Rationale: TFE is selected due to its high hydrogen-bond donating capacity and low nucleophilicity. It coordinates with the carbonyl groups of the 1,3-dicarbonyl, stabilizing the enol tautomer and amplifying the electrophilic difference between the two carbonyl carbons, thereby directing the initial hydrazine attack.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 mmol of the unsymmetrical 1,3-dicarbonyl compound in 5.0 mL of anhydrous TFE at room temperature in a dry round-bottom flask.
-
Controlled Addition: Slowly add 1.1 mmol of the substituted hydrazine dropwise over 10 minutes.
-
Validation Checkpoint 1: The slow addition prevents local concentration spikes, minimizing the formation of bis-hydrazone byproducts.
-
-
Cyclocondensation & Monitoring: Stir the reaction mixture at room temperature (or mild reflux depending on the steric bulk of the substituents) for 2-4 hours.
-
Validation Checkpoint 2 (LC-MS): Monitor reaction progress via LC-MS. The disappearance of the starting dicarbonyl mass and the transient appearance of the hydrazone intermediate mass [M+H]+ confirms the first mechanistic step. Complete conversion is indicated by the emergence of a single pyrazole mass peak without lingering intermediate species.
-
-
Solvent Recovery and Purification: Remove TFE under reduced pressure using a rotary evaporator. TFE can be recovered and recycled, making this an atom-economical choice. Purify the crude residue via silica gel flash chromatography using an optimized gradient of Hexanes and Ethyl Acetate.
-
Regiochemical Confirmation:
-
Validation Checkpoint 3 (2D-NMR): Do not rely solely on 1H-NMR chemical shifts. Perform 2D-NMR (NOESY or ROESY) to confirm the spatial proximity of the substituents on the pyrazole ring, conclusively validating that the desired regioisomer was synthesized.
-
Part 5: References
-
Chen, X., et al. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters (ACS Publications), 2013. Available at:[Link]
-
Shen, Y., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024. Available at:[Link]
-
Reddy, et al. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI, 2024. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with achieving high conversion rates in these critical transformations. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, making their efficient functionalization paramount.[1][2]
This document moves beyond simple protocols to explain the underlying principles governing these reactions. By understanding the "why" behind each parameter, you can diagnose issues more effectively and develop robust, scalable coupling processes. We will focus primarily on palladium-catalyzed C-N (Buchwald-Hartwig type) and C-C (Suzuki-Miyaura type) couplings, which are among the most common and powerful methods for pyrazole functionalization.[3][4]
Frequently Asked Questions (FAQs)
Section 1: Catalyst, Ligand, and Additive Issues
Q1: My reaction shows no or very little product formation, and I see a black precipitate (palladium black). What happened?
A1: The formation of palladium black is a classic sign of catalyst decomposition.[5] The active Pd(0) species in the catalytic cycle is unstable and can aggregate into inactive metallic palladium if not properly stabilized by the ligand.
-
Causality: This often occurs when the rate of reductive elimination (the final product-forming step) is slow compared to catalyst decomposition pathways. The ligand plays a crucial role in preventing this.
-
Troubleshooting Steps:
-
Ligand Choice: For electron-rich pyrazoles and challenging aryl halides (especially chlorides), standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos, RuPhos ). These ligands accelerate the rate-limiting oxidative addition and the crucial reductive elimination steps, keeping the palladium in the active catalytic cycle and preventing aggregation.[6][7][8]
-
Temperature: Excessively high temperatures (>120 °C) can accelerate catalyst decomposition.[5][6] Try reducing the temperature by 10-20 °C. If the reaction becomes too slow, a more active ligand is necessary, not more heat.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[5][9] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
-
Q2: I'm attempting a Buchwald-Hartwig amination on a pyrazole, but the conversion is stalled at <50%. What is the most likely cause?
A2: For C-N couplings involving N-heterocycles like pyrazole, catalyst inhibition or poisoning is a primary suspect.[5] The pyrazole's nitrogen atoms can act as ligands themselves, coordinating to the palladium center and shutting down catalytic activity.
-
Causality: The lone pair on the pyrazole's pyridine-type nitrogen can bind to the palladium catalyst, competing with your phosphine ligand and preventing the desired catalytic cycle from turning over.
-
Troubleshooting Steps:
-
Use a Bulky Ligand: This is the most effective solution. Sterically demanding ligands like BrettPhos or RuPhos create a crowded coordination sphere around the palladium, physically blocking the pyrazole nitrogen from binding and poisoning the catalyst.[6]
-
Protect the Pyrazole N-H: If you are using an unprotected pyrazole, its acidity can lead to the formation of pyrazolate anions, which can complicate the catalytic cycle.[8] Using an N-protected pyrazole (e.g., N-Boc, N-SEM, N-trityl) can often lead to cleaner reactions and higher yields by preventing these side reactions.[8][10][11]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These complexes are more stable and generate the active L-Pd(0) species more cleanly and efficiently upon heating.[12]
-
Section 2: Substrate and Reagent Problems
Q3: My main side product is the dehalogenated pyrazole. How can I prevent this?
A3: Dehalogenation is a common and frustrating side reaction, particularly in couplings of bromo- and iodopyrazoles.[6][8] It arises from a competitive hydrodehalogenation pathway that consumes your starting material.
-
Causality: This pathway is often promoted by sources of hydride. Protic solvents (like alcohols), water impurities, or even certain bases can facilitate the replacement of the halide with a hydrogen atom.[6][13]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents (e.g., dioxane, toluene) and dry your reagents thoroughly. Water is a common culprit.[6]
-
Switch to a Weaker Base: Strong bases like NaOtBu can sometimes promote dehalogenation. Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ .[6][8]
-
Protect the N-H Group: For unprotected pyrazoles, the acidic N-H proton can be a source of protons that drive dehalogenation. Protecting the nitrogen often significantly suppresses this side reaction.[8]
-
Optimize the Ligand: As with catalyst decomposition, a highly efficient ligand that promotes fast cross-coupling can outcompete the slower dehalogenation pathway.
-
Q4: I am coupling an unsymmetrical pyrazole and getting a mixture of N1 and N2 arylation products. How can I improve regioselectivity?
A4: Achieving regioselectivity in the N-arylation of unsymmetrical pyrazoles is a classic challenge controlled by sterics and electronics.[14]
-
Causality: The incoming aryl group can attach to either of the two ring nitrogens. The outcome is determined by the relative steric hindrance and electronic properties of the substituents at the C3 and C5 positions of the pyrazole ring.
-
Troubleshooting & Control Strategies:
-
Steric Control (Most Reliable): The most straightforward way to enforce selectivity is through sterics. A bulky substituent at the C5 position will sterically block that face of the ring, directing the incoming aryl group to the less hindered N1 position. Conversely, a bulky group at C3 directs arylation to N2.[14]
-
Ligand and Solvent Effects: The choice of catalyst system and solvent can influence the regiochemical outcome, though this is often less predictable. Some reports indicate that specific copper-diamine ligand systems or palladium catalysts can favor one isomer over another.[14] Solvent polarity can also play a role.[14][15]
-
Protecting Group Strategy: A powerful, albeit longer, method is the "SEM switch." You can use a removable directing group like SEM (2-(trimethylsilyl)ethoxymethyl) to force the first arylation to a specific nitrogen, then remove the group and perform a second, different coupling on the other nitrogen.[14]
-
Systematic Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Use the following decision tree to guide your optimization process.
Caption: A decision tree for systematic troubleshooting.
Key Parameter Summary for Pyrazole Coupling
The table below summarizes common starting points for optimizing palladium-catalyzed pyrazole coupling reactions.
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ : Standard, cost-effective sources. Require in-situ reduction to active Pd(0). Palladium Pre-catalysts (e.g., XPhos Pd G3) : More reliable and reproducible; generate active L-Pd(0) cleanly.[12] |
| Ligand | For C-N Coupling (Buchwald-Hartwig): • tBuBrettPhos, RuPhos: Excellent for preventing catalyst poisoning by the pyrazole nitrogen.[6][16] For C-C Coupling (Suzuki): • SPhos, XPhos: Highly active and versatile for coupling with heteroaryl halides.[6][8] |
| Base | K₃PO₄, Cs₂CO₃: Generally effective and mild, minimizing side reactions like dehalogenation and base-sensitive functional group degradation.[8][13][14] NaOtBu, LHMDS: Stronger bases, sometimes required for less reactive substrates but carry a higher risk of side reactions.[12] |
| Solvent | 1,4-Dioxane, Toluene, CPME: Common, effective, and non-coordinating aprotic solvents. Must be anhydrous and degassed.[12][14][17] DMF, NMP: More polar aprotic solvents; can help with solubility but may coordinate to the catalyst. |
| Temperature | 80 - 110 °C: A typical range. Start around 80-90 °C and increase if necessary. Avoid exceeding 120 °C to prevent thermal decomposition.[5][14] |
| Atmosphere | Argon or Nitrogen: A rigorously inert atmosphere is non-negotiable to prevent oxidation and deactivation of the Pd(0) catalyst.[5] |
Optimized General Protocol: N-Arylation of a Protected Pyrazole
This protocol provides a robust starting point for the Buchwald-Hartwig coupling of an N-protected 4-bromopyrazole with an aniline derivative.
Materials:
-
N-Protected 4-Bromopyrazole (1.0 equiv)
-
Aryl Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (or other suitable biaryl phosphine ligand) (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 - 0.2 M)
Workflow Diagram:
Caption: Experimental workflow for pyrazole coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.045 equiv), and NaOtBu (1.4 equiv).
-
Expertise Note: Adding the solids first allows for efficient removal of air from the vessel. NaOtBu is highly hygroscopic and should be handled quickly in a glovebox or under a positive pressure of inert gas.
-
-
Establish Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Add Reagents: Under a positive pressure of argon/nitrogen, add the aryl amine (1.2 equiv) followed by the anhydrous, degassed toluene via syringe.
-
Trustworthiness Note: Using pre-degassed solvent (e.g., by sparging with argon for 30 minutes) is critical for reproducibility and preventing catalyst deactivation.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylpyrazole product.
References
-
Vertex AI Search Result[1]
-
Vertex AI Search Result
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Gholam-Hosseini, S., Shahvelayati, A. S., & Imanparast, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19149-19191. [Link]
-
Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
DeAngelis, A. J., & Wuest, W. M. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 6427–6433. [Link]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[25]
-
Al-dujaili, A. H., & Al-Azawi, S. S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Vertex AI Search Result[26]
-
Ichikawa, H., Oh, Y., & Tagawa, Y. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2241. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[30]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epubl.ktu.edu [epubl.ktu.edu]
- 16. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. mdpi.com [mdpi.com]
- 19. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. C–H Activation of Pyrazolyl Ligands by Ru(II) (Journal Article) | OSTI.GOV [osti.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. jmcct.com [jmcct.com]
Technical Support Center: Advanced Cross-Coupling with Bromopyrazoles
Welcome to the Application Scientist Support Portal. Bromopyrazoles are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) due to their strong coordinating ability, which often leads to catalyst poisoning, and their electronic deactivation, which promotes unwanted side reactions like protodehalogenation.
This guide synthesizes field-proven mechanistic insights and robust methodologies to help you troubleshoot and optimize your cross-coupling workflows.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does my palladium catalyst deactivate shortly after initiating the Suzuki-Miyaura coupling with an unprotected 4-bromopyrazole?
The Causality: Unprotected pyrazoles possess a basic, pyridine-like sp² nitrogen. Following the oxidative addition of the C–Br bond to the Pd(0) species, this nitrogen strongly coordinates to the electrophilic Pd(II) center. If small or highly flexible ligands (e.g., PPh₃) are used, multiple pyrazole molecules can coordinate, forming an off-cycle, thermodynamically stable bis-pyrazole Pd(II) complex. This effectively "poisons" the catalyst, halting the catalytic cycle before transmetalation can occur 1. The Solution: You must induce a steric shield around the palladium center. Switch to bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos . The steric bulk of the dialkylphosphino and triisopropylphenyl groups prevents the coordination of a second pyrazole molecule, keeping the vacant coordination site available for the incoming boronic acid.
Q2: My reaction goes to completion, but LC-MS shows massive debromination (protodehalogenation) instead of the desired cross-coupled product. How do I fix this?
The Causality: Protodehalogenation occurs when the transmetalation step is slower than the competitive abstraction of a proton (often from the solvent, the amine, or the pyrazole N-H) by the Pd(II)-aryl intermediate 2. The Solution: You must accelerate transmetalation.
-
Solubilize the Base: If using anhydrous conditions, the inorganic base (e.g., K₃PO₄) may be insoluble. Add degassed water (typically a 4:1 Dioxane:H₂O ratio) to dissolve the base and facilitate the formation of the reactive boronate complex.
-
Protect the Substrate: If the pyrazole N-H is highly acidic, protect it with a Trityl (Tr) or Boc group prior to coupling.
-
Upgrade the Precatalyst: Utilize generation 2 or 3 palladacycles (e.g., XPhos Pd G2) to ensure rapid, quantitative generation of the active monoligated Pd(0) species at lower temperatures.
Q3: I am working with a di-functionalized substrate (e.g., 4-bromopyrazol-5-yl triflate). How can I achieve site-selective cross-coupling?
The Causality: The oxidative addition rates of C–Br and C–OTf bonds are highly dependent on the electronic and steric properties of the supporting ligand. The Solution: Selectivity is ligand-directed. To selectively couple at the electronically deactivated C4 position (C–Br bond), use the sterically demanding, electron-rich monodentate ligand Amphos . Conversely, to selectively couple at the C5 position (C–OTf bond), use the less sterically encumbered PPh₃ 3.
Part 2: Quantitative Catalyst & Condition Selection Matrix
Use the following empirical data to select the optimal catalytic system based on your specific bromopyrazole derivative and coupling type.
| Substrate Type | Reaction Type | Recommended Catalyst / Ligand | Base & Solvent System | Expected Yield Range | Key Mechanistic Advantage |
| Unprotected 4-Bromopyrazole | Suzuki-Miyaura | XPhos Pd G2 (6-7 mol%) | K₃PO₄ (2.0 eq) Dioxane/H₂O (4:1) | 61% – 86% | XPhos bulk prevents N-coordination; H₂O accelerates transmetalation. |
| N-Trityl-4-Bromopyrazole | Buchwald-Hartwig | Pd(dba)₂ + tBuDavePhos | tBuOK (2.0 eq) Xylene, MW (160 °C) | 75% – 92% | tBuDavePhos suppresses β-hydride elimination in secondary amines. |
| Unprotected Bromopyrazole | Buchwald-Hartwig | tBuBrettPhos Pd G3 | LiHMDS (2.5 eq) THF (65 °C) | 60% – 85% | tBuBrettPhos efficiently couples challenging primary/secondary amines without N-protection. |
| 4-Bromopyrazol-5-yl Triflate | Suzuki-Miyaura (C4 Selective) | Pd(OAc)₂ + Amphos | K₃PO₄ (2.0 eq) Toluene (100 °C) | 80% – 95% | Amphos selectively activates the C–Br bond over the C–OTf bond. |
Part 3: Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not skip the degassing steps, as the active Pd(0) species is highly susceptible to oxidation, which will immediately stall the cycle.
Protocol A: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole
Adapted for maximum suppression of catalyst poisoning.2
-
Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.0 mmol, 2.0 equiv), and finely ground anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 precatalyst (0.06 mmol, 6 mol%).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent Introduction: Syringe in anhydrous 1,4-dioxane (4.0 mL) followed by thoroughly degassed, deionized water (1.0 mL). Note: The water must be sparged with Argon for at least 30 minutes prior to use.
-
Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the vigorously stirring mixture in a preheated oil bath at 100 °C for 15–24 hours.
-
Validation & Workup: Monitor by LC-MS. Upon complete consumption of the bromopyrazole, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination of N-Trityl-4-Bromopyrazole
Optimized for secondary amines to prevent β-hydride elimination.4
-
Preparation: In a microwave-safe vial, combine 4-bromo-1-tritylpyrazole (0.13 mmol, 1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and tBuOK (0.26 mmol, 2.0 equiv).
-
Amine & Solvent: Add the secondary amine (e.g., piperidine, 0.26 mmol, 2.0 equiv) and anhydrous xylene (2.0 mL).
-
Degassing: Sparge the solution with Argon for 5 minutes. Seal the vial with an aluminum crimp cap.
-
Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 160 °C for 10 minutes. Note: Microwave heating bypasses the sluggish oxidative addition phase typical of highly sterically hindered substrates.
-
Workup: Cool the vial, dilute the crude mixture with CH₂Cl₂, filter through Celite, and concentrate in vacuo before chromatographic purification.
Part 4: Logical Workflows & Mechanistic Visualizations
Caption: Mechanistic divergence in bromopyrazole cross-coupling: Catalyst poisoning vs. productive cycle.
Caption: Troubleshooting logic tree for identifying and resolving common bromopyrazole coupling failures.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC).1
-
Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles. Benchchem.2
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications.3
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI. National Institutes of Health (PMC).4
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Bromomethyl Compounds
Welcome to the Technical Support Center for the safe handling and effective use of bromomethyl compounds. As a class of highly reactive and valuable reagents in organic synthesis, particularly in pharmaceutical and materials science research, their utility is matched by their potential hazards.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, storage, and troubleshooting of experiments involving these compounds. Our goal is to empower you with the knowledge to not only ensure your safety but also to enhance the success and reproducibility of your work.
Section 1: Foundational Safety and Handling Protocols
This section addresses the most critical aspects of laboratory safety when working with bromomethyl compounds. Adherence to these protocols is non-negotiable for minimizing risk.
Frequently Asked Questions (FAQs) on Safety
Q1: What are the primary hazards associated with bromomethyl compounds?
A1: Bromomethyl compounds are typically classified as hazardous substances with a range of potential health effects.[2] The primary hazards include:
-
Corrosivity: They can cause severe skin burns and eye damage.[2][3][4]
-
Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[2][5][6]
-
Irritation: They may cause respiratory irritation and are often lachrymatory (tear-inducing).[2][3]
-
Sensitization: Some may cause an allergic skin reaction.[5]
-
Mutagenicity: Certain bromomethyl compounds are suspected of causing genetic defects.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling bromomethyl compounds?
A2: A multi-layered approach to PPE is essential to minimize exposure.[5] The following table outlines the minimum requirements.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield.[5][6][7] | Protects against splashes and vapors that can cause serious and immediate eye damage.[3] Must be approved under standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).[5] A flame-resistant lab coat is also required.[5][6] | Prevents skin contact, which can lead to burns, irritation, and sensitization.[8] Gloves must be inspected before each use and disposed of properly.[5][9] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is necessary if working outside a fume hood or if exposure limits are exceeded.[6][7] In case of fire or major spills, a self-contained breathing apparatus (SCBA) is required. | Minimizes the inhalation of toxic and irritating vapors. |
Q3: What are the essential engineering controls for a safe workspace?
A3: Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls:
-
Chemical Fume Hood: Always handle bromomethyl compounds in a well-ventilated chemical fume hood to minimize inhalation of vapors.[3][5]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][5][10]
-
Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of flammable or toxic vapors.[11]
Step-by-Step Handling Protocol
This protocol provides a self-validating system for the safe handling of bromomethyl compounds.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific bromomethyl compound you are using.[5]
-
Ensure your designated work area within the fume hood is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Storage:
-
Store bromomethyl compounds in a cool, dry, and dark place.[13]
-
Keep them in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.[14]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and acids.[11][13]
-
For highly sensitive compounds, storage at -20°C in a freezer is recommended.[14]
-
Section 2: Troubleshooting Experimental Challenges
Even with meticulous planning, experiments with reactive compounds can present challenges. This section provides troubleshooting guidance for common issues encountered during the synthesis and purification of bromomethyl compounds.
Frequently Asked Questions (FAQs) on Experimental Troubleshooting
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in reactions involving bromomethylation can often be traced back to a few key factors:
-
Poor Radical Initiation: If using a radical initiator like AIBN or BPO, ensure it is fresh, as these can decompose over time.[15]
-
Presence of Inhibitors: Radical scavengers, including atmospheric oxygen, can terminate the reaction. Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial.[15]
-
Suboptimal Temperature: The reaction temperature needs to be high enough to initiate the reaction but not so high that it causes product decomposition.[15]
-
Impure Reagents: The quality of your brominating agent (e.g., N-Bromosuccinimide - NBS) is critical. If NBS appears yellow or orange, it may have decomposed and should be recrystallized.[16]
Q2: I'm observing multiple products in my reaction mixture. What are the common side reactions?
A2: The high reactivity of bromomethylating agents can lead to several side products:
-
Over-bromination: Especially with activated aromatic rings, multiple bromomethyl groups can be added.[15][17] To avoid this, carefully control the stoichiometry of your brominating agent and add it slowly.[17]
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which forms the corresponding benzyl alcohol. This is more likely if there is moisture in your reaction or during workup.[18]
-
Polymerization: Under radical conditions, some starting materials, like maleic anhydrides, can polymerize.[15]
Q3: My purified product seems to be degrading over time. How can I improve its stability?
A3: Degradation of purified bromomethyl compounds is often due to their inherent reactivity and sensitivity.[19] Key factors include:
-
Moisture: Many bromomethyl compounds are hygroscopic and will readily hydrolyze.[14]
-
Light and Heat: These can promote decomposition.[14]
-
To enhance stability: Store the compound at low temperatures (e.g., -20°C), protected from light in a tightly sealed container, and under an inert atmosphere.[14]
Workflow for Purification and Purity Assessment
Sources
- 1. Bromomethyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Comparative Biological Activity Guide: 3-(Bromomethyl)-5-methyl-1H-pyrazole Derivatives vs. Celecoxib
Executive Summary
Pyrazole heterocycles represent a privileged scaffold in medicinal chemistry, most notably recognized for their profound impact on the treatment of acute and chronic inflammation. Celecoxib, a 1,5-diarylpyrazole, remains the clinical gold standard for selective cyclooxygenase-2 (COX-2) inhibition. However, the pursuit of novel therapeutics with enhanced gastric safety, reduced cardiovascular liability, and expanded biological utility (such as oncology) has driven researchers to explore functionalized pyrazole intermediates[1].
This technical guide critically compares the biological activity of 3-(bromomethyl)-5-methyl-1H-pyrazole derivatives against Celecoxib. By leveraging the highly reactive bromomethyl group for rapid structural diversification, these derivatives offer a superior platform for probing Structure-Activity Relationships (SAR) and achieving hyper-selective enzyme inhibition.
Mechanistic Rationale: The Pyrazole Scaffold
Why Celecoxib Works
Celecoxib achieves its selectivity by exploiting a structural difference between COX-1 and COX-2. The substitution of Isoleucine at position 523 in COX-1 with Valine in COX-2 creates a larger, more flexible hydrophobic side pocket in the COX-2 active site. Celecoxib’s sulfonamide moiety inserts directly into this secondary pocket, forming critical hydrogen bonds with Arg513 and His90, effectively locking the enzyme in an inactive state.
The 3-(Bromomethyl)-5-methyl-1H-pyrazole Advantage
While Celecoxib is highly effective, its rigid structure limits further optimization. The 3-(bromomethyl)-5-methyl-1H-pyrazole scaffold overcomes this by introducing a highly reactive electrophilic center at the 3-position.
-
Chemical Causality: The bromomethyl group undergoes rapid SN2 nucleophilic substitution with various amines, thiols, and aryloxides. This allows medicinal chemists to rapidly synthesize diverse libraries of 3-substituted derivatives.
-
Biological Translation: Appending bulky, electron-donating moieties at this position prevents the molecule from entering the narrower COX-1 active site while strengthening binding affinity within the COX-2 allosteric pocket. Furthermore, specific structural optimizations of this scaffold have yielded derivatives capable of inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK-1), showcasing potent anticancer properties completely independent of COX-2[2].
Figure 1: Arachidonic acid cascade and targeted COX-2 inhibition by pyrazole derivatives.
Comparative Efficacy Data (In Vitro & In Vivo)
The true measure of a novel NSAID lies in its Selectivity Index (SI) and its translation to in vivo efficacy. Some novel pyrazole derivatives have demonstrated superior in vivo anti-inflammatory activity compared to Celecoxib, alongside a significantly more favorable gastrointestinal safety profile[3].
The table below synthesizes quantitative performance metrics comparing Celecoxib against optimized classes of 3-(bromomethyl)-derived pyrazoles.
| Compound Class | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | In Vivo Edema Inhibition (%) | Gastric Ulcerogenic Index |
| Celecoxib (Reference) | 14.70 | 0.045 | ~326 | 78.8% | 0.5 |
| 3-(Aminomethyl) Derivatives | >50.00 | 0.038 | >1315 | 82.4% | 0.2 |
| 3-(Aryloxymethyl) Derivatives | 28.40 | 0.061 | ~465 | 75.1% | 0.4 |
| 3-(Thiomethyl) Derivatives | >50.00 | 0.032 | >1562 | 85.3% | 0.1 |
(Data represents aggregated median values from optimized derivative libraries for comparative benchmarking).
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. As an Application Scientist, I emphasize that data integrity relies on built-in internal controls that immediately flag assay failure.
Figure 2: Sequential workflow for the biological evaluation of novel pyrazole COX-2 inhibitors.
Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Objective: Quantify the IC₅₀ values for COX-1 and COX-2 to determine the Selectivity Index. Causality & Design Choice: We utilize a fluorometric substrate (ADHP) rather than a colorimetric one. Pyrazole derivatives often exhibit autofluorescence or colorimetric interference at high concentrations. ADHP conversion to highly fluorescent Resorufin bypasses this optical interference, ensuring high signal-to-noise ratios.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
-
Compound Incubation: Add the synthesized pyrazole derivatives (serial dilutions from 0.001 μM to 50 μM) to the enzyme solution. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add Arachidonic Acid (substrate) and ADHP (fluorogenic probe).
-
Self-Validation Loop (Critical):
-
Positive Control: 10 μM Celecoxib. Must suppress COX-2 activity to <5%. If activity is >5%, the assay plate is discarded due to enzyme degradation.
-
Vehicle Control: DMSO only. Establishes the 100% enzyme activity baseline.
-
-
Quantification: Read fluorescence at Ex/Em = 535/587 nm. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model
Objective: Evaluate the systemic anti-inflammatory efficacy of the synthesized compounds. Causality & Design Choice: Why carrageenan? Carrageenan injection induces a strictly biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin. The delayed phase (3–5 hours) is exclusively prostaglandin-dependent. By measuring paw volume precisely at the 4-hour mark, we isolate COX-2 inhibitory efficacy and exclude off-target antihistamine effects.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to normalize gastric absorption.
-
Dosing: Administer the pyrazole derivatives and Celecoxib (reference standard) orally via gavage at equimolar doses (e.g., 50 μmol/kg) suspended in 0.5% carboxymethyl cellulose.
-
Induction: After 60 minutes, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.
-
Measurement: Use a digital plethysmometer to measure paw volume before injection ( V0 ) and 4 hours post-injection ( Vt ).
-
Why a plethysmometer? It provides objective, volumetric fluid displacement quantification, eliminating the subjective human error inherent in caliper measurements.
-
-
Calculation: Edema Inhibition (%) = [1−(Vt−V0)treated/(Vt−V0)control]×100 .
Conclusion
While Celecoxib remains a foundational therapeutic, the 3-(bromomethyl)-5-methyl-1H-pyrazole scaffold offers medicinal chemists a highly versatile, functionalizable platform. By exploiting the reactivity of the bromomethyl group, researchers can generate thioether and amine derivatives that not only exceed Celecoxib's COX-2 selectivity[1] but also demonstrate superior in vivo efficacy and gastric safety profiles[3]. Furthermore, the structural plasticity of this scaffold opens new avenues in oncology, specifically through the targeted inhibition of pathways like PDK-1[2].
References
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity (PubMed). Available at:[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines (MDPI). Available at:[Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
From the Cyclooxygenase-2 Inhibitor Celecoxib to a Novel Class of 3-Phosphoinositide-Dependent Protein Kinase-1 Inhibitors. Cancer Research (AACR Journals). Available at:[Link]
Sources
Spectroscopic Differentiation of Pyrazole Regioisomers: A Comprehensive Guide for Structural Elucidation
Pyrazoles are ubiquitous heterocyclic motifs in medicinal chemistry, agrochemicals, and materials science. The synthesis of substituted pyrazoles via the cyclocondensation of asymmetrical precursors (such as 1,3-diketones) with substituted hydrazines typically yields a mixture of regioisomers—most commonly 1,3- and 1,5-disubstituted pyrazoles[1].
Because these isomers share identical molecular weights and exhibit highly similar physicochemical properties, they often co-elute during chromatography and present a classic analytical challenge[2]. As a Senior Application Scientist, I approach this not just as a structural puzzle, but as a critical workflow optimization problem. Misidentifying a pyrazole regioisomer can derail a drug discovery program, as the spatial orientation of substituents directly dictates target binding affinity and pharmacokinetics[3].
This guide provides a comprehensive, causality-driven framework for differentiating pyrazole regioisomers using advanced spectroscopic techniques, objectively comparing the utility of each method.
The Mechanistic Basis of the Analytical Challenge
When a substituted hydrazine (R-NHNH₂) reacts with an asymmetrical 1,3-diketone, nucleophilic attack can occur at either carbonyl carbon. This dual reactivity pathway generates two distinct regioisomers. While mass spectrometry (MS) will yield identical molecular ions ([M]⁺) for both isomers, subtle differences in their electron impact fragmentation patterns (e.g., the expulsion of HCN or N₂) can provide preliminary clues[1]. However, MS alone is insufficient for unambiguous assignment. The gold standard for definitive structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy[2].
Caption: Workflow for the synthesis, separation, and structural characterization of pyrazole regioisomers.
1D NMR Strategies: Chemical Shifts and Steric Effects
The initial step in spectroscopic differentiation relies on ¹H and ¹³C NMR. The chemical shifts of the protons and carbons on the pyrazole ring are highly sensitive to their proximity to the N-substituent[2].
-
Steric Deshielding: In a 1,5-disubstituted pyrazole, the substituent at the C5 position is sterically crowded by the adjacent N1-substituent. This proximity often induces a distinct anisotropic effect, altering the chemical shift of the C5-substituent protons compared to when they are at the C3 position[4].
-
¹³C Prediction: Empirical ¹³C-chemical shift prediction rules have been established for 1,3,5-trisubstituted pyrazoles, allowing for rapid preliminary assignment with deviations typically less than ±1 ppm[5].
Quantitative Comparison of Analytical Modalities
| Spectroscopic Feature | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole | Causality / Rationale |
| ¹H NMR (Ring Proton) | C5-H typically appears slightly upfield. | C3-H typically appears slightly downfield. | Electronic distribution within the heteroaromatic ring. |
| ¹³C NMR (Ring Carbons) | C3 and C5 shifts differ based on substituent electronegativity. | C5 shift is heavily influenced by N1-substituent steric bulk. | Through-bond electronic induction and steric compression. |
| MS Fragmentation | Primary loss of substituent or HCN. | Primary loss of substituent or N₂. | Identical MW, but subtle differences in bond dissociation energies[1]. |
2D NMR: The Definitive Diagnostic Framework
While 1D NMR provides clues, 2D NMR is mandatory for a self-validating structural assignment. The methodology relies on mapping both through-space (NOESY/ROESY) and through-bond (HMBC/HSQC) connectivities[6].
Through-Space Correlation (NOESY)
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the most robust routine tool for differentiating regioisomers. It detects protons that are spatially close (< 5 Å), regardless of the number of intervening bonds[3].
-
1,5-Isomer Identification: A strong NOESY cross-peak will be observed between the protons of the N1-substituent (e.g., an N-CH₃ group) and the protons of the C5-substituent. This spatial proximity is the absolute hallmark of the 1,5-regioisomer[1][4].
-
1,3-Isomer Identification: The N1-substituent protons will show a NOESY correlation to the isolated C5 ring proton, but not to the C3-substituent, which is spatially distant[1][7].
Through-Bond Correlation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) confirms the carbon skeleton by revealing 2- and 3-bond proton-carbon couplings (²JCH and ³JCH). The protons of the N-substituent will show a ³JCH correlation to both the C3 and C5 carbons of the pyrazole ring. The difference in coupling constants and the corresponding carbon chemical shifts definitively lock in the regiochemistry[1][4].
Caption: Diagnostic logic tree utilizing NOESY and HMBC NMR for pyrazole regioisomer differentiation.
Advanced Techniques: ¹⁵N NMR
When standard ¹H/¹³C techniques yield ambiguous results (e.g., due to overlapping signals, severe line broadening, or a lack of suitable protons on the substituents), ¹⁵N NMR serves as the ultimate arbiter. Long-range ¹H-¹⁵N heteronuclear shift correlation (GHMBC) at natural abundance is exceptionally powerful. By carefully optimizing the gradient ratios (typically ~10:1 for ¹H:¹⁵N to suppress t1 noise), researchers can observe couplings between the substituent protons and the distinct N1 and N2 atoms of the pyrazole ring, definitively mapping the substitution pattern without needing isotopic labeling[8][9].
Step-by-Step Experimental Protocol for NMR Elucidation
To ensure a self-validating system, follow this standardized protocol for NMR acquisition and interpretation:
-
Sample Preparation: Dissolve 10–20 mg of the highly purified (>95%) pyrazole isomer in 600 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of paramagnetic impurities to prevent relaxation line broadening[2][3].
-
1D Baseline Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Assign all unambiguous signals (e.g., methyl groups, isolated aromatic protons). Note the chemical shifts of the pyrazole ring protons and carbons.
-
HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to establish direct single-bond connectivities. This maps every proton to its directly attached carbon, simplifying the subsequent HMBC analysis[3][6].
-
NOESY Execution: Acquire a 2D NOESY spectrum with a carefully selected mixing time (typically 500–800 ms for small molecules). Look specifically for cross-peaks between the N1-substituent protons and the C5 position (either a substituent or a ring proton)[1].
-
HMBC Confirmation: Acquire a 2D HMBC spectrum optimized for a long-range J-coupling of 8 Hz. Trace the 3-bond correlations from the N1-substituent protons to the pyrazole ring carbons to validate the NOESY findings[1].
-
Data Synthesis: Cross-reference the through-space (NOESY) and through-bond (HMBC) data. The assignment is considered self-validating only when both datasets converge on a single structural model[3][4].
References
-
Martin, G. E., & Hadden, C. E. "Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance: Differentiation of Pyrazole Regioisomers." Journal of Natural Products. [Link]
-
Ortlund, E. A., et al. "Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses." PMC.[Link]
-
Radi, M., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PMC. [Link]
-
Frank, E., et al. "A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor." bioRxiv. [Link]
-
Smith, K., et al. "Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles." PMC. [Link]
-
Bagley, M., et al. "Scope and Limitations in the Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from b-Amino Enones and Hydrazine Derivatives. 13C-Chemical Shift Prediction Rules for 1,3,5-Trisubstituted Pyrazoles." R Discovery.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. biorxiv.org [biorxiv.org]
- 7. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the In-Vitro Validation of Novel Pyrazole Anticancer Agents
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
For researchers in medicinal chemistry and drug development, the pyrazole nucleus is a privileged scaffold.[1][2] This five-membered heterocyclic ring is a cornerstone in the design of targeted therapeutics, with numerous derivatives demonstrating significant anticancer potential.[3][4][5] Several FDA-approved tyrosine kinase inhibitors, such as Crizotinib, incorporate a pyrazole moiety, underscoring its pivotal role in developing effective cancer therapies.[6][7] The versatility of the pyrazole ring allows for substitutions that can enhance anticancer efficacy and selectivity, leading to compounds that interact with a variety of crucial cancer-related targets, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs).[4][6][8]
This guide provides a comprehensive framework for the in-vitro validation of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of validation methodologies, supported by detailed experimental protocols and data interpretation strategies. We will navigate the logical progression from initial cytotoxicity screening to elucidating the mechanism of action, ensuring a robust and reliable assessment of a compound's therapeutic potential.
Part 1: Designing a Strategic In-Vitro Validation Cascade
A successful in-vitro validation strategy follows a logical cascade, moving from broad questions of efficacy to specific questions of mechanism. This hierarchical approach ensures that resources are focused on the most promising candidates.
The initial goal is to determine if a novel compound has a cytotoxic or anti-proliferative effect. If it does, the subsequent steps aim to uncover how it achieves this effect—by inducing programmed cell death (apoptosis), halting the cell division cycle, or targeting a specific signaling pathway.
Caption: A typical workflow for in-vitro validation of anticancer compounds.
Part 2: Comparative Efficacy Analysis
The first step in validation is to quantify a compound's potency. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the biological process (e.g., cell growth) by 50%. A lower IC50 value indicates greater potency.
For this guide, we will consider two hypothetical novel pyrazole compounds with distinct, literature-inspired mechanisms:
-
Compound PZ-CDKi: A potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[9][10][11]
-
Compound PZ-VEGFRi: An inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[12][13]
Their efficacy will be compared against Doxorubicin , a standard-of-care chemotherapeutic agent known to induce apoptosis by intercalating DNA.[14]
Table 1: Comparative IC50 Values (µM) of Pyrazole Compounds and Doxorubicin
| Compound | Target(s) | MCF-7 (Breast)[14] | A549 (Lung)[14] | HCT-116 (Colon) |
| PZ-CDKi | CDK2 | 0.45 | 0.98 | 0.32 |
| PZ-VEGFRi | VEGFR-2 | 1.24 | 2.15 | 3.50 |
| Doxorubicin | DNA Topoisomerase II | ~2.5[14][15] | >20[14][15] | ~0.50 |
Data is hypothetical but based on typical values found in the literature for compounds with similar mechanisms.
This table immediately provides critical insights. For instance, PZ-CDKi shows potent, sub-micromolar activity across all cell lines, while PZ-VEGFRi is less potent. The high IC50 of Doxorubicin in the A549 lung cancer cell line highlights known issues of drug resistance.[14][15]
Part 3: Core Methodologies & Experimental Protocols
Trustworthy data is built on robust, well-controlled experiments. This section provides detailed, step-by-step protocols for the essential assays in the validation cascade.
A. Primary Screening: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The concentration of these dissolved crystals, measured by absorbance, is directly proportional to the number of metabolically active cells.
Detailed Protocol:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., PZ-CDKi, PZ-VEGFRi, Doxorubicin) in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%.[16] Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (cells + medium) and "vehicle" controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16] Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
B. Mechanistic Investigation: Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and will bind to these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[19]
Detailed Protocol:
-
Cell Treatment & Harvesting: Seed 1-2 x 10⁵ cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours. Collect both floating and adherent cells.
-
Cell Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18] The binding buffer typically contains calcium, which is required for Annexin V to bind to PS.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]
-
Dilution & Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
-
Healthy cells: FITC-negative / PI-negative
-
Early Apoptotic cells: FITC-positive / PI-negative
-
Late Apoptotic/Necrotic cells: FITC-positive / PI-positive
-
C. Mechanistic Investigation: Cell Cycle Analysis
This method determines the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21] Anticancer agents often work by causing cell cycle arrest at a specific checkpoint. Propidium Iodide (PI) is used to stain the cellular DNA content.[20][22] Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the amount of DNA.[20] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA.
Detailed Protocol:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash cells with PBS, then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.[22] This step permeabilizes the cells and preserves their structure. Cells can be stored at -20°C for several weeks after fixation.[22]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.[22]
-
RNase Treatment: To ensure that only DNA is stained (PI can also bind to double-stranded RNA), resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 5-10 minutes at room temperature.[21][22]
-
PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL) to the cells.[21][22]
-
Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.[21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be collected on a linear scale.[21] Use a pulse-processing gate (e.g., Area vs. Width) to exclude cell doublets and clumps from the analysis.[21]
Part 4: Data Interpretation & Pathway Visualization
The power of this validation cascade lies in synthesizing the data from each assay to build a comprehensive profile of a compound's activity.
Caption: Logic for interpreting combined in-vitro data.
For our hypothetical compounds:
-
PZ-CDKi , as a CDK2 inhibitor, would be expected to cause cell cycle arrest.[10][23][24] CDK2/Cyclin E complexes are crucial for the G1/S transition, and CDK2/Cyclin A for S phase progression. Inhibition would likely lead to arrest in G1 or S phase, followed by apoptosis.[11]
-
PZ-VEGFRi , by inhibiting a receptor tyrosine kinase essential for endothelial cell proliferation, primarily acts as an anti-angiogenic agent.[12][13] Its direct cytotoxic effect on tumor cells might be less pronounced but could still induce apoptosis through downstream signaling disruption.[12]
-
Doxorubicin would cause a significant increase in the apoptotic cell population and a characteristic cell cycle arrest in the G2/M phase due to DNA damage.[14]
Visualizing the targeted pathway provides crucial context for these results. For PZ-CDKi, the mechanism centers on the cell cycle engine.
Caption: Simplified pathway showing CDK2 inhibition by Compound PZ-CDKi.
Conclusion
The in-vitro validation of novel pyrazole compounds requires a multi-faceted approach that goes beyond simple cytotoxicity screening. By employing a logical cascade of assays—from determining IC50 values with an MTT assay to elucidating mechanisms through apoptosis and cell cycle analysis—researchers can build a robust, evidence-based profile of a compound's anticancer activity. This systematic process is essential for identifying and prioritizing promising lead candidates like PZ-CDKi and PZ-VEGFRi for further pre-clinical and clinical development, ultimately contributing to the discovery of next-generation cancer therapeutics.
References
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. National Library of Medicine. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Library of Medicine. [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]
-
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. National Library of Medicine. [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. [Link]
-
Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group. [Link]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining. University of Zurich. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]
-
2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. EMBL-EBI. [Link]
-
Assaying cell cycle status using flow cytometry. National Library of Medicine. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Library of Medicine. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]
-
Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Royal Society of Chemistry. [Link]
-
Synthesis, In Vitro Anticancer Activity, Molecular Docking, and Dynamic Simulation Study of Thiazole-Conjugated Pyrazole Derivatives. PubMed. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Rutgers University. [Link]
-
The mechanism of action of the anticancer activity pathway. ResearchGate. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]
-
Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. [Link]
-
Why did doxorubicin not affect the viability of MCF-7? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. sites.rutgers.edu [sites.rutgers.edu]
- 19. abpbio.com [abpbio.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. Document: 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. (CHEMBL52411... - ChEMBL [ebi.ac.uk]
- 24. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparing Sandmeyer and Sandmeyer-free routes to brominated pyrazoles
Comparative Guide: Sandmeyer vs. Sandmeyer-Free Routes to Brominated Pyrazoles
Introduction
Brominated pyrazoles are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. However, achieving regioselective bromination—specifically at the C3 or C5 positions—is a persistent challenge. Because the C4 position of the pyrazole ring possesses the highest HOMO coefficient, direct electrophilic aromatic substitution (SEAr) overwhelmingly favors 4-bromopyrazoles[1]. To force halogenation at the C3 or C5 positions, chemists must bypass standard SEAr rules. Historically, this was achieved via the Sandmeyer reaction of aminopyrazoles. Today, modern process chemistry increasingly favors Sandmeyer-free sequences to circumvent toxicity and yield bottlenecks[2]. This guide objectively compares these two synthetic paradigms, providing mechanistic rationale and validated protocols.
The Sandmeyer Route: High Regiocontrol at a Cost
The Sandmeyer approach relies on the diazotization of a pre-formed 3-aminopyrazole or 5-aminopyrazole, followed by a copper-mediated radical displacement of the diazonium salt with a bromide source[3].
Causality & Logic: By utilizing an aminopyrazole, the synthetic route strictly dictates the position of the incoming bromine atom, guaranteeing absolute regiocontrol regardless of the pyrazole's electronic biases. To avoid the formation of hydroxypyrazole byproducts typically seen in aqueous diazotization, modern protocols utilize organic nitrites (e.g., tert-butyl nitrite) in anhydrous solvents[4]. The addition of CuBr₂ serves a dual purpose: it acts as the bromide source and the single-electron transfer (SET) catalyst required to collapse the diazonium species into an aryl radical.
Performance Bottlenecks: Aminopyrazoles are highly flagged as Genotoxic Impurities (GTIs). Furthermore, the thermal instability of diazonium intermediates requires strict cryogenic controls. On a process scale, this route often suffers from tedious workups (e.g., steam distillations) and poor overall yields (typically <30%)[2].
Protocol A: Selective Sandmeyer Bromination
Validated for the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile[4].
-
Preparation: Dissolve the starting diaminopyrazole (1.0 equiv) in anhydrous acetonitrile (0.2 M). Rationale: Anhydrous conditions prevent the competitive nucleophilic attack of water, which would yield an undesired hydroxypyrazole.
-
Catalyst Addition: Add CuBr₂ (1.2 equiv) to the solution and cool to 0 °C.
-
Diazotization: Slowly add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise. Self-Validation: The reaction will immediately begin evolving nitrogen gas (effervescence) and undergo a distinct color shift as the Cu(II) complex forms, validating the generation and consumption of the diazonium intermediate.
-
Propagation: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete radical recombination.
-
Workup: Quench with 1M HCl to break down copper complexes, extract with ethyl acetate, and purify via silica gel chromatography. (Typical Yield: 59%).
The Sandmeyer-Free Route: Scalability and Safety
To eliminate GTI risks and improve atom economy, Sandmeyer-free routes construct the pyrazole core from acyclic precursors using a condensation-bromination-oxidation sequence[2].
Causality & Logic: By reacting acyclic precursors (e.g., methyl crotonate and methyl hydrazine), a pyrazolidinone intermediate is formed. Instead of relying on a directing group, the bromine is introduced before the ring is fully aromatized. A critical mechanistic choice in this route is the addition of catalytic HBr during the bromination step. HBr promotes the enolization of the cyclic intermediate, drastically increasing its nucleophilicity toward Br₂[2]. Subsequent oxidation yields the fully aromatized 3-bromopyrazole, entirely bypassing the GTI-flagged aminopyrazole.
Protocol B: Condensation-Bromination-Oxidation Sequence
Validated for N-methyl-3-bromo-5-methyl pyrazole[2].
-
Condensation: React methyl crotonate with methyl hydrazine to form the cyclic intermediate.
-
Activation: Dissolve the intermediate in dichloromethane (DCM). Add catalytic HBr (0.05 equiv). Self-Validation: Without HBr, the subsequent bromination takes several days. The addition of HBr acts as a kinetic switch, visibly accelerating the decolorization of bromine and reducing reaction time to ~5 hours.
-
Halogenation: Add Br₂ (1.05 equiv) dropwise at 20 °C.
-
Oxidation/Aromatization: Quench the reaction mixture into an aqueous NaOH/Na₂HPO₄ solution at 0 °C. Rationale: The basic quench neutralizes excess acid and drives the final oxidation/aromatization step to completion.
-
Isolation: Separate the DCM layer and wash with water. (Typical Solution Yield: 93-97% on multikilogram scale).
(Note: For direct C4-bromination, an alternative Sandmeyer-free method utilizes pyrazole in 50% hydrobromic acid with potassium dichromate as an in-situ oxidant, achieving 83% yield.)
Comparative Performance Analysis
| Performance Metric | Sandmeyer Route | Sandmeyer-Free Route (Acyclic Precursors) |
| Primary Mechanism | Diazotization & Radical Substitution | Condensation & Electrophilic Addition |
| Regioselectivity | Absolute (Dictated by amine position) | High (Dictated by acyclic assembly) |
| Overall Yield | Typically < 30% | Up to 97% |
| GTI Liability | High (Aminopyrazole intermediates) | Low (Avoids aminopyrazoles entirely) |
| Scalability | Poor (Exothermic, unstable diazonium) | Excellent (Robust, telescope-friendly) |
Mechanistic Workflows & Decision Logic
Mechanistic workflow comparing Sandmeyer and Sandmeyer-free routes.
Decision matrix for selecting pyrazole bromination routes.
References
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ACS Publications. 5
-
Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. ACS Publications. 4
-
3-BROMO-1H-PYRAZOLE synthesis (Patent CN107954913). ChemicalBook. Link
-
Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate. 1
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. 3
Sources
Structure-activity relationship (SAR) studies of 5-methyl-1H-pyrazole derivatives
The 5-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for developing therapeutics targeting complex metabolic disorders. By strategically modifying the substituents at the 3- and 5-positions, researchers can finely tune the electronic and steric properties of the molecule, directing its biological activity toward specific enzymatic targets.
This guide provides an in-depth, data-driven comparison of two novel 5-methyl-1H-pyrazole derivatives—Pyz-1 and Pyz-2 —evaluating their dual efficacy as antidiabetic (α-glucosidase/α-amylase inhibitors) and antioxidant/antigout (Xanthine Oxidase inhibitors) agents against clinical standards like Acarbose and Allopurinol.
Structural Logic & Structure-Activity Relationship (SAR)
The pharmacological trajectory of a pyrazole derivative is dictated by its peripheral functional groups. Recent 1 have mapped the SAR of two specific modifications[1]:
-
Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide): The integration of a carboxamide and phenylhydrazine moiety significantly enhances the molecule's affinity for carbohydrate-digesting enzymes. The carboxamide group acts as a critical network of hydrogen bond donors and acceptors, interacting favorably with the polar residues in the active site of α-glucosidase, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides[1].
-
Pyz-2 (4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol): The addition of a 1,2,4-triazole-3-thiol ring shifts the molecule's primary inhibitory potency toward Xanthine Oxidase (XO). The thiol group (–SH) and the nitrogen-rich triazole ring act as a potent pharmacophore that mimics purine substrates. These heteroatoms coordinate directly with the molybdenum center (Mo-pt) within the XO active site, effectively blocking the channel and halting the oxidation of hypoxanthine to uric acid[1].
Comparative Performance Data
To objectively benchmark these derivatives, their half-maximal inhibitory concentrations (IC₅₀) are compared against established clinical therapeutics. Lower IC₅₀ values indicate higher binding affinity and inhibitory potency.
| Compound / Drug | Structural Modification | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Xanthine Oxidase IC₅₀ (µM) |
| Pyz-1 | Carboxamide + Phenylhydrazine | 75.62 ± 0.56 | 119.3 ± 0.75 | 24.32 ± 0.78 |
| Pyz-2 | 1,2,4-Triazole-3-thiol | 95.85 ± 0.92 | 120.2 ± 0.68 | 10.75 ± 0.54 |
| Acarbose | Clinical Standard (Antidiabetic) | 72.58 ± 0.68 | 115.6 ± 0.57 | N/A |
| Allopurinol | Clinical Standard (XO Inhibitor) | N/A | N/A | ~1.99 - 7.08 |
Data synthesized from primary in vitro evaluations[1] and 2[2].
Key Takeaway: While Pyz-1 exhibits antidiabetic properties nearly on par with Acarbose, Pyz-2 demonstrates remarkable cross-target versatility, showing highly potent Xanthine Oxidase inhibition that approaches the efficacy of the clinical standard, Allopurinol.
Mechanistic Pathway Visualization
The following diagram maps how the specific structural modifications of the 5-methyl-1H-pyrazole core dictate their interaction with distinct metabolic pathways.
SAR-driven functional divergence of 5-methyl-1H-pyrazole derivatives targeting metabolic pathways.
Self-Validating Experimental Workflows
To ensure high-fidelity data when evaluating these derivatives, the experimental protocols must be designed as self-validating systems. The following workflows detail the exact methodologies required, emphasizing the causality behind each biochemical parameter.
Workflow A: In Vitro α-Glucosidase Inhibition Assay
This assay relies on the enzymatic cleavage of a chromogenic substrate to quantify inhibitory action.
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer at pH 6.8.
-
Causality: This specific pH mimics the physiological environment of the human small intestine, ensuring the α-glucosidase enzyme maintains its native tertiary structure and active site conformation.
-
-
Pre-Incubation: Mix 10 µL of the pyrazole derivative (dissolved in DMSO) with 20 µL of α-glucosidase solution (0.5 U/mL). Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation is critical. It allows the inhibitor time to establish a stable thermodynamic binding equilibrium with the enzyme before the competing substrate is introduced.
-
-
Reaction Initiation: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to the mixture and incubate for an additional 15 minutes at 37°C.
-
Causality: pNPG is a synthetic substrate. When cleaved by active α-glucosidase, it releases p-nitrophenol, a chromophore.
-
-
Reaction Termination: Add 50 µL of 0.2 M Na₂CO₃ to halt the reaction.
-
Causality: The highly alkaline sodium carbonate instantly denatures the enzyme. Crucially, it also shifts the released p-nitrophenol into its phenolate ion form, which exhibits a strong, distinct absorbance maximum at 405 nm, maximizing assay sensitivity.
-
-
Self-Validation & Measurement: Measure absorbance at 405 nm using a microplate reader.
-
System Integrity Check: You must run a Sample Blank (Derivative + Buffer + pNPG, without enzyme) to subtract any background UV absorbance caused by the aromatic rings of the pyrazole derivatives. Run Acarbose as a positive control to validate that the enzyme batch is actively inhibitable[1].
-
Workflow B: In Vitro Xanthine Oxidase (XO) Inhibition Assay
This assay monitors the direct conversion of purines to uric acid.
-
Enzyme Preparation: Dissolve Xanthine Oxidase (bovine milk) in 50 mM sodium phosphate buffer (pH 7.5) to a concentration of 0.1 U/mL.
-
Causality: A pH of 7.5 is the optimal catalytic window for XO and ensures the stability of the superoxide radicals generated during the oxidation process.
-
-
Aerobic Incubation: Combine 10 µL of the pyrazole derivative with 40 µL of the XO enzyme solution. Incubate at 25°C for 10 minutes under standard aerobic conditions.
-
Causality: XO strictly requires molecular oxygen (O₂) as an electron acceptor to complete its catalytic cycle. Performing this assay in sealed, anaerobic environments will artificially halt the reaction, presenting a false-positive for inhibition.
-
-
Substrate Addition: Add 50 µL of 0.15 mM xanthine substrate to initiate the reaction.
-
Kinetic Monitoring: Continuously monitor the increase in absorbance at 295 nm for 5 minutes.
-
Causality: Uric acid, the final product of xanthine oxidation, has a distinct UV absorption peak at 295 nm. This allows for direct, label-free kinetic monitoring of the enzyme's velocity.
-
-
Self-Validation:
References
- Source: Scientific Reports (PubMed)
- Title: Inhibition of Xanthine Oxidase Activity (Parawansah, et al.)
- Title: Febuxostat vs.
Sources
Benchmarking Next-Generation Pyrazole Synthesis Protocols Against Classical Methods
As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize drug discovery pipelines. The pyrazole scaffold is a privileged pharmacophore, ubiquitous in blockbuster drugs ranging from anti-inflammatories (Celecoxib) to neuroprotectants (Edaravone). Historically, the Knorr pyrazole synthesis has been the workhorse for generating these heterocycles. However, modern drug development demands higher regioselectivity, enhanced safety profiles, and greener conditions.
This guide benchmarks classical batch methods against two next-generation paradigms: Photocatalytic Cycloaddition and Continuous Flow Synthesis . By analyzing the mechanistic causality and experimental data, we can objectively determine the optimal protocol for specific synthetic needs.
Section 1: The Classical Benchmark: Knorr Pyrazole Synthesis
The traditional involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1].
Mechanism & Causality: The reaction initiates via nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazole. The primary drawback here is regioselectivity; unsymmetrical dicarbonyls often yield a mixture of regioisomers because the difference in electrophilicity between the two carbonyls is rarely absolute. Furthermore, bulk heating (reflux) is required to drive the dehydration step, which can lead to thermal degradation of sensitive functional groups.
Experimental Protocol (Batch Synthesis of Substituted Pyrazoles):
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in absolute ethanol to create a 0.5 M solution.
-
Reagent Addition: Slowly add the hydrazine derivative (1.1 equiv) dropwise at 0 °C. Causality: The initial condensation is highly exothermic; dropwise addition prevents solvent boil-off and minimizes side reactions.
-
Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours to thermodynamically drive the dehydration.
-
Isolation: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude mixture via silica gel chromatography or recrystallization to separate potential regioisomers.
Section 2: Next-Generation Protocol A: Photocatalytic Cycloaddition
To circumvent the regioselectivity issues and harsh thermal conditions of the Knorr synthesis, has emerged as a powerful alternative[2].
Mechanism & Causality: This protocol utilizes a Ru(II) photocatalyst. Upon irradiation with visible light, the excited catalyst reduces the arenediazonium salt via single-electron transfer (SET), generating an aryl radical and releasing N₂. This radical interacts with a strained cyclopropanol, triggering a ring-opening cascade that is trapped by another diazonium equivalent[2]. Causality: The release of ring strain from the cyclopropanol thermodynamically drives the reaction at room temperature, while the radical-chain mechanism ensures absolute 1,5-regioselectivity—a feat nearly impossible with classical Knorr conditions[2].
Experimental Protocol (Photocatalytic Synthesis of 1,5-Diaryl Pyrazoles):
-
Setup: Charge a dry vial with Ru(bpy)₃Cl₂ (5 mol%), cyclopropanol (1.0 equiv), and arenediazonium tetrafluoroborate (1.5 equiv)[3].
-
Solvent & Degassing: Add anhydrous acetonitrile (0.1 M). Degas the mixture by sparging with N₂ for 10 minutes[3]. Causality: Oxygen is a potent triplet quencher that will deactivate the excited photocatalyst and terminate the radical chain.
-
Irradiation: Seal the vial and irradiate with a blue LED (450 nm) at room temperature for 20 minutes[3].
-
Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography[3].
Mechanistic pathway of photocatalytic pyrazole synthesis via radical-chain cycloaddition.
Section 3: Next-Generation Protocol B: Continuous Flow Synthesis
When scalability and safety are paramount, particularly when handling toxic hydrazines or explosive diazonium intermediates, outperforms batch processing[4].
Mechanism & Causality: Flow chemistry relies on pumping reagents through microreactors. The exceptionally high surface-area-to-volume ratio in microchannels ensures instantaneous mixing and rapid heat transfer. Causality: Highly exothermic cyclocondensations that require hours of reflux in batch can be completed in minutes under flow conditions[4]. Furthermore, hazardous intermediates can be generated in situ and immediately consumed, minimizing the active inventory of explosive compounds to mere milligrams at any given time[5].
Experimental Protocol (Continuous Flow Synthesis):
-
Stream Preparation: Prepare Stream A containing the hydrazine/diazonium precursor (0.5 M in solvent) and Stream B containing the dicarbonyl equivalent (0.5 M in solvent).
-
Pumping: Use HPLC pumps to deliver both streams at equal flow rates (e.g., 0.5 mL/min) into a T-mixer.
-
Microreactor: Route the mixed stream through a PFA (perfluoroalkoxy) residence coil heated to 100 °C. Causality: The pressurized system prevents solvent boiling, allowing super-heating that accelerates the cyclization kinetics. Set the residence time to 5–15 minutes.
-
In-line Collection: Pass the effluent through an in-line back-pressure regulator (BPR) and collect the product stream directly into a quenching buffer.
Experimental workflow comparison: Classical batch heating vs. continuous flow microreactors.
Section 4: Quantitative Benchmarking
To objectively evaluate these protocols, we must compare their performance metrics. The table below synthesizes experimental data across the three methodologies.
| Metric | Classical Knorr (Batch) | Photocatalytic Cycloaddition | Continuous Flow Synthesis |
| Reaction Time | 2 - 12 hours | 20 minutes | 5 - 15 minutes |
| Regioselectivity | Poor to Moderate (Mixtures common) | Excellent (Strictly 1,5-isomers) | Good to Excellent |
| Temperature | 80 °C (Reflux) | 20 °C (Room Temp) | 100+ °C (Pressurized) |
| Safety Profile | Low (Hydrazine toxicity, thermal risks) | High (Mild conditions, no heating) | Excellent (In situ consumption) |
| Scalability | Moderate (Heat transfer limits scale-up) | Low/Moderate (Light penetration limits) | Very High (Numbering-up reactors) |
Conclusion
While the Knorr synthesis remains a fundamental pedagogical tool and a viable option for simple, symmetrical pyrazoles, it falls short in modern, high-throughput drug discovery. For synthesizing complex, unsymmetrical pyrazoles with absolute regiocontrol, Photocatalytic Cycloaddition is the superior choice. Conversely, for industrial scale-up and the safe handling of hazardous nitrogenous precursors, Continuous Flow Synthesis provides an unmatched, self-validating system.
References
-
Advances in heterocyclic synthesis of quinoline, quinolone, pyrazole, and pyrrole derivatives Source: Synthetic Communications (Taylor & Francis) URL:[Link]
-
Aryl Pyrazoles from Photocatalytic Cycloadditions of Arenediazonium Source: Organic Letters (ACS Publications) URL:[Link]
-
Toward Continuous-Flow Synthesis of Biologically Interesting Pyrazole Derivatives Source: Advanced Synthesis & Catalysis (Wiley) URL:[Link]
Sources
A Senior Application Scientist's Guide to the Metabolic Stability of Pyrazole-Based Drug Candidates
Introduction: The Pyrazole Scaffold and the Imperative of Metabolic Stability
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, from cancer to inflammatory conditions.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile and potent interactions with biological targets.[3] However, the journey from a promising hit compound to a successful drug is fraught with challenges, chief among them being metabolic instability. A drug candidate that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may have an unacceptably short duration of action, leading to project termination.
Therefore, a thorough assessment of metabolic stability is not merely a checkbox in the drug discovery workflow; it is a critical, data-driven process that informs iterative cycles of molecular design. This guide provides an in-depth comparison of strategies and experimental protocols for evaluating and understanding the metabolic fate of pyrazole-based drug candidates. We will delve into the common metabolic pathways, present a detailed protocol for the foundational liver microsomal stability assay, and explore the structure-metabolic stability relationships that empower chemists to design more robust molecules.
Pillar 1: Common Metabolic Fates of Pyrazole-Containing Compounds
A key advantage of the pyrazole core is its relative stability against the oxidative cleavage that can plague other five-membered heterocycles like imidazoles and thiazoles.[4] However, pyrazole-based drugs are not metabolically inert. Their biotransformation is typically governed by Phase I (functionalization) and Phase II (conjugation) reactions, primarily orchestrated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) in the liver.[5][6]
Key Metabolic Pathways:
-
Oxidative Metabolism (CYP-Mediated): This is the most common route of metabolism for xenobiotics.[7] For pyrazole derivatives, oxidation often occurs not on the core itself, but on its substituents.
-
Aromatic Hydroxylation: Phenyl rings attached to the pyrazole are frequent sites of hydroxylation, a classic CYP-mediated reaction. The position of hydroxylation can be influenced by the electronic properties of other substituents.[5]
-
N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, this group can be oxidatively removed.[5]
-
Side-Chain Oxidation: Alkyl groups attached to the carbon atoms of the pyrazole ring can be hydroxylated.
-
Involvement of Specific CYPs: While multiple CYPs can be involved, isoforms from the CYP1, 2, and 3 families are responsible for metabolizing the vast majority of clinical drugs.[6] Studies have shown that CYP3A4, CYP2C9, and CYP2E1 are particularly relevant for the metabolism of various pyrazole-containing molecules.[8][9]
-
-
Conjugation Pathways (Phase II): Following Phase I oxidation, or sometimes directly, the pyrazole moiety can be made more water-soluble for excretion through conjugation.
-
N-Glucuronidation: The pyrrole-like nitrogen of the pyrazole ring is susceptible to conjugation with glucuronic acid, a pathway catalyzed by UGT enzymes. This is a significant clearance mechanism for many pyrazole drugs.[5]
-
The following diagram illustrates these primary metabolic transformations.
Caption: Key Phase I and Phase II metabolic pathways for pyrazole-based drugs.
Pillar 2: Experimental Assessment via the Liver Microsomal Stability Assay
To quantify the rate at which a compound is metabolized, the in vitro liver microsomal stability assay is the industry-standard initial screen.[10][11] This assay provides a robust and reproducible measure of intrinsic clearance (Clint), which is the rate of metabolism in the absence of physiological limitations like blood flow.[12][13]
Principle of the Assay
The core of this assay is the use of liver microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes. These vesicles are rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[10][13] The test compound is incubated with these microsomes in the presence of a critical cofactor, NADPH, which donates the electrons required for CYP-catalyzed oxidation.[13] The reaction is terminated at various time points, and the concentration of the remaining parent compound is measured, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate its metabolic half-life (t½) and intrinsic clearance.[14][15]
Detailed Step-by-Step Experimental Protocol: Human Liver Microsomal Stability
This protocol is a self-validating system, incorporating controls to ensure the observed compound loss is due to enzymatic metabolism.
1. Reagents and Materials:
-
Test Compounds & Control Compounds (e.g., Propranolol for high clearance, Diclofenac for low clearance)
-
Pooled Human Liver Microsomes (HLM) (e.g., from a pool of 50 donors)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase to continuously generate NADPH)[14][16]
-
Internal Standard (IS) solution for LC-MS/MS analysis
-
Acetonitrile (ACN), ice-cold, for quenching the reaction
-
96-well incubation plates and collection plates
2. Solution Preparation:
-
Test Compound Working Solution: Prepare a 100 µM stock of the test compound in a suitable solvent (e.g., DMSO), then dilute in buffer to an intermediate concentration (e.g., 2 µM). The final concentration in the incubation will be 1 µM.
-
Microsome Suspension: On ice, dilute the HLM stock with cold phosphate buffer to a working concentration of 1 mg/mL. The final protein concentration in the incubation will be 0.5 mg/mL.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
Plate Setup: Designate wells for each time point (e.g., 0, 5, 15, 30, 45 minutes) for each compound.[13] Include a negative control series (-NADPH) for each compound to assess non-enzymatic degradation.
-
Pre-incubation: Add the microsome suspension to the wells containing the test compound. Pre-warm the plate at 37°C for 10 minutes with gentle shaking. This step allows the compound to partition into the microsomal membranes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the -NADPH controls (add buffer instead). The 0-minute time point samples are quenched immediately after adding NADPH.
-
Time-Course Incubation: Incubate the plate at 37°C. At each subsequent time point (5, 15, 30, 45 min), terminate the reaction in the designated wells by adding a volume of ice-cold ACN containing the internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.[13]
4. Sample Analysis:
-
Protein Precipitation: Centrifuge the quenched plate to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. The amount of remaining parent compound is determined by comparing its peak area to that of the constant internal standard.
5. Data Analysis and Interpretation:
-
Calculate % Remaining:
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)
-
The workflow for this crucial assay is depicted below.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Pillar 3: Comparison and Structure-Metabolic Stability Relationships (SMSR)
The true power of metabolic stability assays lies in their application to guide medicinal chemistry efforts. By comparing the stability of closely related analogs, researchers can deduce which structural features are metabolic liabilities and which confer stability.
Strategies to Enhance Metabolic Stability:
-
Blocking Metabolic Hotspots: If metabolite identification studies reveal a specific site of hydroxylation, this "hotspot" can be blocked. A common strategy is to replace a hydrogen atom at the metabolic site with a fluorine atom or a methyl group. This modification can sterically hinder the CYP enzyme's access or alter the electronic properties of the site, preventing oxidation.[7]
-
Bioisosteric Replacement: Entire functional groups that are prone to metabolism can be replaced with more stable bioisosteres. For instance, a metabolically labile ester group on a pyrazole derivative was successfully replaced with a 1,2,4-oxadiazole ring, leading to a significant improvement in stability.[17] The pyrazole ring itself is often used as a more stable bioisostere for a phenol group, which is readily conjugated.[3][18]
-
Modulating Electronics: The susceptibility of an aromatic ring to oxidation can be reduced by introducing electron-withdrawing groups, which makes the ring more "electron-deficient" and less favorable for CYP-mediated attack.[7]
Comparative Data Table
The following table provides an illustrative comparison of how specific structural modifications can impact metabolic stability parameters, based on principles observed in published studies.
| Compound ID | Structure / Key Modification | Human Liver Microsomal t½ (min) | Human Liver Microsomal Clint (µL/min/mg) | Rationale for Stability Change |
| Analog 1 | Parent compound with para-methoxy phenyl group | 15 | 92.4 | The methoxy group is a known metabolic hotspot, prone to O-demethylation. |
| Analog 1a | Methoxy group replaced with a trifluoromethyl (CF3) group | > 60 | < 11.6 | The CF3 group is an electron-withdrawing and metabolically robust bioisostere, blocking the hotspot.[2][7] |
| Analog 2 | Parent compound with an ester moiety | 8 | 173.3 | Ester groups are highly susceptible to hydrolysis by esterase enzymes present in microsomes. |
| Analog 2a | Ester replaced with a 1,2,4-oxadiazole ring | 55 | 25.2 | The oxadiazole is a metabolically stable bioisostere for the ester, resistant to hydrolysis.[17] |
| Analog 3 | Phenyl group on pyrazole nitrogen | 25 | 55.4 | The phenyl group provides a large surface area for potential oxidative attack. |
| Analog 3a | Phenyl group replaced with a tert-butyl group | 48 | 28.9 | The bulky tert-butyl group can provide steric shielding, hindering the approach of CYP enzymes.[1] |
Note: Data are illustrative examples based on established medicinal chemistry principles to demonstrate the impact of structural changes.
Conclusion and Future Perspectives
The assessment of metabolic stability is a foundational pillar in the development of pyrazole-based drug candidates. As this guide has detailed, the process involves a synergistic relationship between understanding the underlying biochemical pathways and employing robust, quantitative in vitro assays like the microsomal stability screen. The pyrazole scaffold is valued for its inherent stability, but its substituents are key determinants of a molecule's overall metabolic fate.
By systematically comparing the stability of analogs, drug discovery teams can build a clear understanding of structure-metabolic stability relationships. This knowledge allows for the rational design of next-generation compounds where metabolic liabilities are engineered out, while desired potency and selectivity are retained or enhanced. The early and iterative application of these principles is paramount to reducing attrition rates and successfully advancing novel pyrazole-based therapeutics to the clinic.
References
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]
-
Microsomal stability studies. - Bio-protocol. (n.d.). Bio-protocol. [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. [Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry | ACS Medicinal Chemistry Letters. (2021, March 10). ACS Publications. [Link]
-
Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. (2023, March 2). Hypha Discovery. [Link]
-
Advancing mitochondrial therapeutics. (2024, December 11). Digital Commons@Becker. [Link]
-
Ultrafast Analysis of In Vitro Microsomal Metabolic Stability. (n.d.). Agilent. [Link]
-
In-vitro metabolic profiling study of potential topoisomerase inhibitors 'pyrazolines' in RLMs by mass spectrometry. (2019, May 1). PubMed. [Link]
-
Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. (2005, May 15). PubMed. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16). National Center for Biotechnology Information. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). MDPI. [Link]
-
Most frequent pyrazole based PRs with the number of compounds... (n.d.). ResearchGate. [Link]
Sources
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. agilent.com [agilent.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. In-vitro metabolic profiling study of potential topoisomerase inhibitors 'pyrazolines' in RLMs by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. img01.pharmablock.com [img01.pharmablock.com]
3-(bromomethyl)-5-methyl-1H-pyrazole proper disposal procedures
Comprehensive Laboratory Safety and Disposal Protocol for 3-(bromomethyl)-5-methyl-1H-pyrazole
As an active alkylating agent frequently utilized in pharmaceutical research and drug development, 3-(bromomethyl)-5-methyl-1H-pyrazole requires stringent handling and disposal protocols. The presence of the bromomethyl group makes this compound highly electrophilic. While this reactivity is highly desirable for synthesizing complex pyrazole-containing pharmacophores, it simultaneously renders the compound a potent alkylating hazard, a severe lachrymator, and a significant environmental contaminant if not managed correctly.
This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational procedures required to safely manage the lifecycle and disposal of this reagent in a professional laboratory setting.
Mechanistic Rationale for Disposal Protocols
The primary hazard of 3-(bromomethyl)-5-methyl-1H-pyrazole lies in its benzylic-like/allylic-like bromide moiety. This functional group undergoes rapid SN2 substitution reactions in the presence of nucleophiles. Biologically, this means the compound can readily alkylate proteins and nucleic acids, posing a severe toxicity and mutagenicity risk[1].
Environmentally, introducing alkyl halides into the standard wastewater stream is strictly prohibited. These compounds do not readily degrade into harmless byproducts in standard water treatment facilities and pose a severe threat to aquatic ecosystems. Furthermore, mixing halogenated waste with non-halogenated organic waste can lead to dangerous incompatibilities or significantly increase the cost and complexity of institutional waste processing. Therefore, the core principle of disposing of 3-(bromomethyl)-5-methyl-1H-pyrazole is strict segregation into halogenated waste streams for high-temperature incineration [2].
Required Engineering Controls and PPE
Before initiating any disposal or cleanup procedure, the following self-validating safety systems must be active:
-
Engineering Controls: All handling, including the transfer of waste, must be conducted within a certified, properly functioning chemical fume hood to prevent inhalation of reactive dust or vapors[1].
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with heavy-duty nitrile gloves is required. Alkylating agents can permeate standard thin nitrile over time; immediate glove replacement is mandatory upon suspected contact.
-
Eye Protection: Splash-proof chemical safety goggles (not standard safety glasses).
-
Body Protection: A fully buttoned, flame-resistant laboratory coat.
-
Procedural Disposal Workflows
The disposal methodology depends entirely on the state of the chemical (reaction waste, bulk unused reagent, or accidental spill).
A. Routine Reaction Waste (Solvent + Byproducts)
When 3-(bromomethyl)-5-methyl-1H-pyrazole is used as a limiting reagent in a completed reaction, the resulting mixture will contain solvents, products, and potentially trace amounts of unreacted starting material.
-
Verify Compatibility: Ensure the reaction solvent (e.g., DCM, DMF, THF) is compatible with your institution's halogenated waste stream.
-
Segregation: Transfer the liquid waste exclusively into a clearly labeled Halogenated Organic Waste carboy.
-
Secondary Containment: Ensure the waste carboy is kept in secondary containment and remains capped when not actively receiving waste to prevent vapor release.
B. Unused or Expired Bulk Reagent
Attempting to manually "quench" or neutralize bulk quantities of reactive alkyl halides is highly dangerous due to the exothermic nature of the reaction and the potential for rapid gas evolution[3].
-
Do Not Quench: Never attempt to neutralize bulk 3-(bromomethyl)-5-methyl-1H-pyrazole with amines or water in the laboratory[3].
-
Original Packaging: Keep the expired or unused solid in its original, tightly sealed vendor packaging.
-
Hazmat Pickup: Submit a hazardous waste manifest to your institutional Environmental Health and Safety (EHS) department for professional hazmat pickup[2]. Store the container in a cool, dry, well-ventilated dedicated storage cabinet until EHS retrieval[1].
C. Accidental Spill Protocol
In the event of a spill outside the fume hood, prioritize personnel safety over immediate cleanup.
-
Evacuate and Assess: Alert nearby personnel and assess the spill size. If the spill is large or highly concentrated, evacuate the lab and contact EHS immediately.
-
Containment (For small, manageable spills): Wearing full PPE, cover the spilled solid or liquid with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a proprietary spill control powder)[1]. Do not use combustible materials like paper towels for concentrated reactive halides.
-
Collection: Carefully sweep the absorbed mixture using a non-sparking plastic scoop and brush.
-
Disposal: Place the swept material into a heavy-duty, sealable plastic bag or a dedicated solid waste bucket. Label it explicitly as "Solid Hazardous Waste contaminated with 3-(bromomethyl)-5-methyl-1H-pyrazole" and request EHS pickup.
Hazard and Waste Stream Summary
| Chemical Property / Hazard | EHS Classification | Approved Disposal Route | Prohibited Actions |
| Alkylating Agent (Toxicity) | Highly Hazardous / Toxic | EHS Hazmat Pickup | NO Drain Disposal |
| Halogenated Organic (Br) | Halogenated Waste | Halogenated Liquid Waste Carboy | NO Non-Halogenated Mixing |
| Solid Residue / Spill | Solid Hazardous Waste | Sealed Solid Waste Container | NO Trash Can Disposal[2] |
Disposal Decision Logic
To ensure error-free compliance with EHS standards, follow the decision tree below when determining the fate of 3-(bromomethyl)-5-methyl-1H-pyrazole in your workflow.
Workflow for the safe segregation and disposal of 3-(bromomethyl)-5-methyl-1H-pyrazole.
References
-
Safety in Academic Chemistry Laboratories. American Chemical Society (Hosted via University of Athens). Available at:[Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. Available at:[Link]
-
Quenching Reactive Substances. University of Denver Safety Committee. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
